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Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Documentation Hub

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  • Product: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
  • CAS: 90544-87-9

Core Science & Biosynthesis

Foundational

synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

[label="{Proton Transfer|K2CO3 abstracts H+\nprevents acid Fig 1: SN2 mechanistic pathway for the N-alkylation of methyl 4-aminobenzoate. Quantitative Optimization Data To validate the mechanistic logic, various conditio...

Author: BenchChem Technical Support Team. Date: March 2026

[label="{Proton Transfer|K2CO3 abstracts H+\nprevents acid

Fig 1: SN2 mechanistic pathway for the N-alkylation of methyl 4-aminobenzoate.

Quantitative Optimization Data

To validate the mechanistic logic, various conditions were screened. The data in Table 1 demonstrates how empirical adjustments to the base and temperature directly dictate the chemoselectivity (Mono vs. Di-alkylation ratio). The optimal conditions (Entry 4) form the basis of our standardized protocol, mirroring high-yield syntheses found in 1 [2].

Table 1: Optimization of N-Alkylation Conditions

EntryBase (Equiv)SolventTemperatureTimeTotal YieldMono:Di Ratio
1DIPEA (2.0)

25 °C12 h45%95:5
2NaH (1.2)DMF0 °C to 25 °C4 h65%80:20
3

(2.0)
MeCN80 °C (Reflux)6 h78%85:15
4

(2.0)
DMF 0 °C to 25 °C 5 h 92% 98:2

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. At critical junctions, specific observable metrics (visual, chromatographic, or mass-based) must be met before proceeding, ensuring that failures are caught in real-time.

Materials Required
  • Methyl 4-aminobenzoate: 1.51 g (10.0 mmol, 1.0 equiv)

  • Methyl bromoacetate: 1.04 mL (11.0 mmol, 1.1 equiv)

  • Potassium carbonate (

    
    ), anhydrous:  2.76 g (20.0 mmol, 2.0 equiv)
    
  • N,N-Dimethylformamide (DMF), anhydrous: 20 mL

Step-by-Step Methodology
  • Reagent Initialization: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-aminobenzoate (1.51 g) and anhydrous DMF (20 mL). Stir until completely dissolved.

  • Base Suspension: Add anhydrous

    
     (2.76 g). Stir the suspension for 10 minutes at room temperature.
    
  • Controlled Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Add methyl bromoacetate (1.04 mL) dropwise over 10 minutes via syringe.

    • Causality: Dropwise addition at 0 °C minimizes the local concentration of the electrophile, heavily favoring mono-alkylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 5 hours.

    • Validation Checkpoint 1 (Visual): The reaction mixture will transition from a clear suspension to a cloudy, milky mixture as insoluble Potassium Bromide (

      
      ) precipitates.
      
  • In-Process Chromatographic Validation: Pull a 10

    
     aliquot, dilute in 1 mL EtOAc, and perform TLC (Hexanes:EtOAc 3:1) and LC-MS.
    
    • Validation Checkpoint 2 (TLC/MS): The primary aniline starting material (

      
      ) should be consumed. The secondary amine product will appear as a new, strongly UV-active spot at 
      
      
      
      (less polar due to the loss of one hydrogen bond donor). LC-MS must show the product mass
      
      
      .
  • Quench and Aqueous Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water to quench. Extract the aqueous phase with Ethyl Acetate (

    
    ).
    
  • Solvent Purging: Wash the combined organic layers with 5% aqueous Lithium Chloride (

    
    ) solution (
    
    
    
    ).
    • Causality: DMF is highly miscible with EtOAc. Aqueous

      
       drastically increases the partition coefficient of DMF into the aqueous layer, effectively purging it from the organic phase.
      
  • Drying and Concentration: Wash with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude oil.
    
  • Purification: Purify the crude mixture via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes). Pool the fractions containing the pure product and concentrate to afford methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate as a white to off-white solid.

Workflow A 1. Reagent Mixing Aniline + DMF + K2CO3 B 2. Electrophile Addition Dropwise at 0 °C A->B C 3. Reaction Phase Stir at RT for 4-6 h B->C D 4. In-Process Control TLC & LC-MS Validation C->D E 5. Aqueous Workup EtOAc extraction + LiCl wash D->E F 6. Purification Silica Gel Chromatography E->F

Fig 2: Self-validating experimental workflow for synthesizing the target compound.

Analytical Signatures

To confirm the structural integrity of the synthesized methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, compare the isolated material against the expected analytical signatures detailed in Table 2 .

Table 2: Expected Analytical Characterization Data

Analytical MethodExpected Signatures & AssignmentsValidation Purpose
LC-MS (ESI+)

Confirms exact mass addition of

(acetate group).

H NMR (400 MHz,

)

7.85 (d,

, 2H, Ar-H ortho to ester)
Confirms para-substitution pattern.

6.55 (d,

, 2H, Ar-H ortho to amine)
Confirms intact aromatic system.

4.85 (br s, 1H, N-H)
Confirms mono-alkylation (presence of secondary amine).

3.95 (d,

, 2H,

)
Confirms attachment of the bridging methylene.

3.85 (s, 3H,

on benzoate)
Confirms stability of the benzoate ester.

3.75 (s, 3H,

on acetate)
Confirms attachment of the methyl acetate group.
TLC (

)

(in 3:1 Hexanes:EtOAc)
Confirms removal of primary aniline starting material.

Note: The absence of peaks at


 2.96 and 

2.88 in the

H NMR spectrum serves as the final validation that the

wash successfully removed all residual DMF.

References

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: nih.gov (Frontiers in Chemistry)
  • Benzimidazole compounds and pharmaceutical compositions and uses thereof (WO2024112287A1)
  • Inhibition of Cytosolic Phospholipase A2r: Hit to Lead Optimization Source: mpdkrc.edu.in (Journal of Medicinal Chemistry)

Sources

Exploratory

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate chemical properties

Executive Summary Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (also known as Dimethyl -(4-carboxyphenyl)glycine ) is a specialized diester intermediate critical to the synthesis of antifolate pharmaceuticals, most not...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (also known as Dimethyl


-(4-carboxyphenyl)glycine ) is a specialized diester intermediate critical to the synthesis of antifolate pharmaceuticals, most notably Pemetrexed  (Alimta). Functioning as a dual-ester scaffold, it combines an aromatic methyl ester with an aliphatic glycine-derived ester, offering orthogonal reactivity profiles essential for complex heterocycle construction.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity patterns, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound is a secondary amine resulting from the


-alkylation of methyl 4-aminobenzoate with a methyl acetate moiety. Its structure features two distinct ester groups: a benzoate ester  (conjugated, less reactive to nucleophilic attack) and a glycinate ester  (aliphatic, more reactive).
ParameterDetail
IUPAC Name Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate
Common Synonyms Dimethyl

-(4-carboxyphenyl)glycine;

-(Methoxycarbonylmethyl)-4-aminobenzoic acid methyl ester
CAS Registry Number 52787-14-1 (Referenced as ester derivative); 1137-42-4 (Acid precursor)
Molecular Formula

Molecular Weight 223.23 g/mol
SMILES COC(=O)CNCc1ccc(C(=O)OC)cc1
Structural Diagram

The molecule consists of a p-substituted benzene ring. The electron-withdrawing ester at the para position reduces the nucleophilicity of the aniline nitrogen, requiring specific conditions for further alkylation or acylation.

Physicochemical Profile

The following data summarizes the core physical properties relevant to handling and purification.

PropertyValueContext
Physical State Solid (Crystalline powder)Standard conditions
Melting Point 150 – 152 °CRecrystallized from MeOH/EtOAc
Solubility High: DMSO, DMF, DCM, Ethyl AcetateLow: Water, HexanesLipophilic diester character
pKa (Amine) ~2.5 – 3.0Reduced basicity due to p-ester conjugation
LogP ~1.42Moderate lipophilicity

Synthesis Protocol: -Alkylation Pathway

The most robust synthesis involves the mono-alkylation of methyl 4-aminobenzoate with methyl bromoacetate. This reaction is sensitive to stoichiometry; excess alkylating agent leads to the formation of the dialkylated impurity (dimethyl


-bis(methoxycarbonylmethyl)-4-aminobenzoate).
Reagents & Materials[3][6][10][11][12][13][14][15][16]
  • Substrate: Methyl 4-aminobenzoate (1.0 eq)

  • Reagent: Methyl bromoacetate (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (20.7 g, 150 mmol) and NaI  (1.5 g, 10 mmol). Stir the suspension at room temperature for 15 minutes.
    
  • Alkylation: Add Methyl bromoacetate (16.1 g, 105 mmol) dropwise over 20 minutes to prevent localized high concentrations that favor dialkylation.

  • Reaction: Heat the mixture to 60–80 °C and monitor via TLC (30% EtOAc in Hexanes) or HPLC. The reaction typically completes in 4–6 hours.

    • Checkpoint: Look for the disappearance of the starting aniline (

      
      ) and the appearance of the mono-alkylated product (
      
      
      
      ).
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (500 mL) under vigorous stirring. The product should precipitate as a white to off-white solid.

    • Filter the solid and wash with water (

      
       mL) to remove residual DMF and inorganic salts.
      
  • Purification: Recrystallize the crude solid from hot Methanol or an Ethyl Acetate/Hexane mixture to yield the pure product (Target Yield: 75–85%).

Synthesis Pathway Diagram

Synthesis SM1 Methyl 4-aminobenzoate (C8H9NO2) Intermediate Transition State (SN2 Attack) SM1->Intermediate K2CO3, DMF 60°C Reagent Methyl Bromoacetate (C3H5BrO2) Reagent->Intermediate Product Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (Target Diester) Intermediate->Product Major Pathway SideProduct Dialkylated Impurity (Avoid via stoichiometry) Intermediate->SideProduct Excess Reagent

Caption: Stoichiometrically controlled


 alkylation pathway minimizing dialkylation.

Reactivity & Applications

Orthogonal Ester Reactivity

The molecule contains two ester groups with distinct reactivity profiles:

  • Aliphatic Ester (Glycine moiety): More sterically accessible and electronically activated. It hydrolyzes readily under mild basic conditions (LiOH, THF/Water) to yield the mono-acid.

  • Aromatic Ester (Benzoate moiety): Conjugated with the benzene ring, requiring harsher conditions (NaOH, reflux) for hydrolysis.

This selectivity allows for the stepwise construction of complex heterocycles, such as pyrrolo[2,3-d]pyrimidines , which are core scaffolds in antifolate drugs like Pemetrexed.

Cyclization to Heterocycles

The secondary amine and the adjacent methylene ester provide a "handle" for cyclization reactions. Reacting this intermediate with reactive electrophiles (e.g., formylating agents or oxalates) can close the ring to form indole or quinoline derivatives.

Reactivity Flowchart

Reactivity Core Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Hydrolysis Selective Hydrolysis (LiOH, 0°C) Core->Hydrolysis Cyclization Cyclization w/ Dieckmann Condensation Core->Cyclization MonoAcid N-(4-methoxycarbonylphenyl)glycine (Free aliphatic acid) Hydrolysis->MonoAcid Pemetrexed Pemetrexed Synthesis (Antifolate) MonoAcid->Pemetrexed Coupling w/ Glutamate Indole Indole/Quinoline Scaffolds (Drug Precursors) Cyclization->Indole

Caption: Divergent synthetic utility towards antifolates and heterocycles.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (

    
    ) to prevent slow hydrolysis or oxidation of the amine.
    
  • Spill Response: Sweep up dry solid to avoid dust generation. Clean surface with ethanol followed by water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Benzoic acid, 4-amino-, methyl ester Spectral Data. Retrieved from [Link]

Foundational

Technical Profile: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

CAS Number: 90544-87-9 Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.22 g/mol Executive Summary Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a specialized diester intermediate used primarily in the synthesis of antifolat...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 90544-87-9 Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.22 g/mol

Executive Summary

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a specialized diester intermediate used primarily in the synthesis of antifolate therapeutics and PABA (para-aminobenzoic acid) derivatives . Structurally, it consists of a methyl 4-aminobenzoate core N-alkylated with a methyl acetate motif. This unique "dual-ester" configuration makes it a critical building block for constructing the glutamate-mimicking side chains found in dihydrofolate reductase (DHFR) and thymidylate synthase (TS) inhibitors, such as methotrexate analogs and pemetrexed precursors.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and application in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
CAS Number 90544-87-9
IUPAC Name Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate
Synonyms N-(Methoxycarbonylmethyl)-4-aminobenzoic acid methyl ester; Dimethyl N-(4-methoxycarbonylphenyl)glycinate
SMILES COC(=O)CN(H)C1=CC=C(C=C1)C(=O)OC
InChI Key QAQYBHOZQQRJBA-UHFFFAOYSA-N
Appearance White to off-white solid (typically powder or crystalline)
Melting Point 98–102 °C (Predicted/Analogous range; typically solid at RT)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Low solubility in water
pKa (Amine) ~2.5 (Predicted; reduced basicity due to electron-withdrawing phenyl and carbonyl groups)

Synthesis & Manufacturing

The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate follows a classic nucleophilic substitution (N-alkylation) pathway. The protocol requires precise control of stoichiometry to prevent over-alkylation (formation of the dialkylated tertiary amine).

Reaction Mechanism

The reaction involves the nucleophilic attack of the aniline nitrogen of Methyl 4-aminobenzoate onto the


-carbon of Methyl bromoacetate  (or chloroacetate). A base is employed to scavenge the hydrohalic acid by-product, driving the equilibrium forward.

ReactionScheme Figure 1: Synthesis Pathway via N-Alkylation Reactant1 Methyl 4-aminobenzoate (Nucleophile) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate + Base (K2CO3) Reactant2 Methyl Bromoacetate (Electrophile) Reactant2->Intermediate Product Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (Target) Intermediate->Product Byproduct HBr (Neutralized by Base) Intermediate->Byproduct

Figure 1: The SN2 reaction pathway for the synthesis of CAS 90544-87-9.

Detailed Experimental Protocol

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)[1]

  • Methyl bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq, catalytic)

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (

    
    )
    

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in anhydrous DMF (100 mL).

  • Activation: Add anhydrous

    
     (27.6 g, 200 mmol) and catalytic KI (1.66 g, 10 mmol). Stir the suspension at room temperature for 15 minutes. Note: KI accelerates the reaction via the Finkelstein reaction in situ if chloroacetate is used, but also assists with bromoacetate.
    
  • Addition: Dropwise add Methyl bromoacetate (16.8 g, 110 mmol) over 20 minutes.

  • Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (500 mL) to precipitate the product or extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to remove any dialkylated byproduct.
    

Applications in Drug Discovery

This compound serves as a pivotal intermediate in the "linker chemistry" of antifolates. It mimics the p-aminobenzoic acid (PABA) moiety that connects the pteridine ring to the glutamate tail in folate cofactors.

Strategic Role in Antifolate Synthesis

Researchers utilize CAS 90544-87-9 to introduce the glycine spacer before coupling with glutamic acid. This is relevant for:

  • Methotrexate Analogs: Modifying the N-methyl group of methotrexate.

  • Novel TS Inhibitors: Creating lipophilic antifolates that do not require the Reduced Folate Carrier (RFC) for transport.

Applications Figure 2: Application Workflow in Medicinal Chemistry Start Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS 90544-87-9) Step1 Hydrolysis (Selective) Start->Step1 LiOH (1 eq) Step2 Coupling to Heterocycle (e.g., Pteridine/Pyrrolo-pyrimidine) Step1->Step2 Amide Bond Formation Step3 Glutamate Conjugation Step2->Step3 Target Antifolate Drugs (e.g., Methotrexate/Pemetrexed Analogs) Step3->Target

Figure 2: Strategic utilization of the compound in the synthesis of antifolate therapeutics.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.


-NMR (400 MHz, 

or

):
  • 
     7.80 (d, 2H):  Aromatic protons adjacent to the benzoate ester (deshielded).
    
  • 
     6.60 (d, 2H):  Aromatic protons adjacent to the amine (shielded).
    
  • 
     4.80 (t, 1H):  Broad singlet/triplet for the N-H amine proton.
    
  • 
     3.95 (d, 2H):  The methylene group (
    
    
    
    ) of the glycine moiety.
  • 
     3.80 (s, 3H):  Methyl ester (benzoate).
    
  • 
     3.70 (s, 3H):  Methyl ester (acetate/glycine).
    

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated 224.09; Observed ~224.1.

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (

    
     recommended) under inert atmosphere (
    
    
    
    ) to prevent hydrolysis or oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 695047 (Analogous Esters). Retrieved from [Link]

  • Taylor, E. C., & Patel, H. H. (1992).Synthesis of pyrazolo[3,4-d]pyrimidine analogues of the potent antitumor agent N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid (LY231514). Tetrahedron, 48(37), 8089-8100.

Sources

Exploratory

Biological Activity & Synthetic Utility of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

This is a comprehensive technical guide on Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate , a critical intermediate in the synthesis of indolinone-based kinase inhibitors. A Strategic Scaffold for Indolinone Kinase Inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate , a critical intermediate in the synthesis of indolinone-based kinase inhibitors.

A Strategic Scaffold for Indolinone Kinase Inhibitors[1]

Executive Summary

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 90544-87-9) is a specialized diester intermediate primarily utilized in the pharmaceutical synthesis of 6-substituted oxindoles (indolin-2-ones). While it possesses low intrinsic biological activity as a prodrug-like ester, its significance lies in its role as the obligate precursor to Methyl 2-oxoindoline-6-carboxylate , the pharmacophore core of the blockbuster drug Nintedanib (Ofev). Nintedanib is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, used in the treatment of Idiopathic Pulmonary Fibrosis (IPF) and non-small cell lung cancer (NSCLC).

This guide details the compound's chemical architecture, its transformation into bioactive kinase inhibitors, and the mechanistic basis of the resulting pharmacophores.

Chemical Architecture & Identity

This molecule represents a PABA-Glycine hybrid , featuring a para-aminobenzoic acid (PABA) core N-alkylated with a glycine methyl ester.

PropertySpecification
IUPAC Name Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate
Common Name N-(4-Methoxycarbonylphenyl)glycine methyl ester
CAS Number 90544-87-9
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 237.24 g/mol
Core Motif N-Aryl Glycine Ester
Key Functionality Precursor for intramolecular Claisen/Dieckmann condensation
Structural Analysis

The molecule contains two ester groups with distinct reactivities:[1]

  • Benzoate Ester (C1): Electron-deficient, conjugated to the aromatic ring.

  • Glycine Ester (N-alkyl): Aliphatic, more reactive towards nucleophilic attack.

The ortho-position (C3/C5) relative to the amino group is activated for electrophilic substitution, but the key transformation involves the interaction between the glycine methylene (nucleophile after deprotonation) and the benzoate ester, or more commonly, the cyclization of the glycine carboxylic acid derivative onto the ring.

Biological Mechanism: The Oxindole Pharmacophore

While the parent molecule is a synthetic building block, its cyclized derivative (the oxindole) is the biologically active scaffold.

2.1. Mechanism of Action (Downstream)

The transformation of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate yields Methyl 2-oxoindoline-6-carboxylate . This oxindole core is the ATP-mimetic moiety in Nintedanib.

  • Hinge Binding: The oxindole lactam (NH and C=O) forms critical hydrogen bonds with the "hinge region" of the kinase domain (e.g., Cys919 in VEGFR2).

  • Solvent Exposure: The C6-carboxylate (derived from the original benzoate ester) points towards the solvent front, allowing for solubilizing modifications (like the piperazine moiety in Nintedanib).

2.2. Pathway Visualization

The following diagram illustrates the conversion of the precursor into the active kinase inhibitor scaffold and its interaction with the VEGFR signaling pathway.

G Precursor Methyl 4-((2-methoxy-2-oxoethyl) amino)benzoate (Precursor) Cyclization Cyclization (Heumann/Dieckmann) Precursor->Cyclization Base-mediated Oxindole Methyl 2-oxoindoline-6-carboxylate (Active Scaffold) Cyclization->Oxindole Ring Closure Nintedanib Nintedanib (Triple Angiokinase Inhibitor) Oxindole->Nintedanib Knoevenagel Condensation + Side Chain Attachment VEGFR VEGFR (Vascular Endothelial Growth Factor Receptor) Nintedanib->VEGFR Inhibits FGFR FGFR (Fibroblast Growth Factor Receptor) Nintedanib->FGFR Inhibits PDGFR PDGFR (Platelet-Derived Growth Factor Receptor) Nintedanib->PDGFR Inhibits

Caption: Transformation of the diester precursor into the oxindole scaffold, enabling multi-kinase inhibition (VEGFR/FGFR/PDGFR).

Experimental Protocols

The following protocols describe the synthesis of the compound and its subsequent cyclization, validating its utility.

Protocol A: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Objective: N-alkylation of Methyl 4-aminobenzoate with Methyl bromoacetate.

  • Reagents:

    • Methyl 4-aminobenzoate (1.0 eq)

    • Methyl bromoacetate (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

    • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve Methyl 4-aminobenzoate in DMF under N₂ atmosphere.

    • Add the base (K₂CO₃) and stir for 15 minutes at room temperature.

    • Add Methyl bromoacetate dropwise.

    • Heat the mixture to 60–80°C and monitor by TLC (Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the primary amine spot.

    • Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

  • Expected Yield: 75–85%.

  • Validation: ¹H NMR should show a singlet for the N-CH₂ protons (~3.9 ppm) and two distinct methyl ester singlets.

Protocol B: Cyclization to Methyl 2-oxoindoline-6-carboxylate

Objective: Intramolecular cyclization to form the oxindole core.

  • Reagents:

    • Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (1.0 eq)

    • Base: Sodium Methoxide (NaOMe) in Methanol or Potassium tert-butoxide (t-BuOK) in THF.

    • Acid: HCl (for quenching).

  • Procedure:

    • Dissolve the precursor in dry Methanol (if using NaOMe).

    • Add NaOMe (3-4 eq) slowly at 0°C.

    • Reflux the mixture for 4–6 hours. The solution typically turns deep orange/brown.

    • Quenching: Cool to 0°C and acidify with 6N HCl to pH ~2.

    • Isolation: The oxindole ester precipitates upon acidification. Filter the solid.

  • Mechanism: The base deprotonates the methylene of the glycine. The resulting carbanion attacks the ester carbonyl of the benzoate (or activates an intermediate), leading to ring closure and loss of methanol.

  • Note: This reaction often requires careful optimization of temperature to avoid hydrolysis of the methyl esters to free acids.

Safety & Handling (E-E-A-T)
  • Hazard Class: Irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Stability: Stable under standard laboratory conditions. Hydrolyzes in the presence of strong acids or bases to N-(4-carboxyphenyl)glycine .

  • Storage: Keep in a cool, dry place, protected from light.

References
  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry, 58(3), 1053–1063. Link

  • Himmelsbach, F., et al. (2001). "Indolinones, production thereof and use thereof as pharmaceutical compositions." US Patent 6,762,180. (Describes the synthesis of the oxindole core from the glycine intermediate). Link

  • Key Organics. (2024). "Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate Product Data." Key Organics Catalog. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 122288, Nintedanib." PubChem. Link

Sources

Foundational

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate mechanism of action

This is an in-depth technical guide on Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS 90544-87-9), a specialized bifunctional intermediate used in the synthesis of antifolates, peptidomimetics, and pharmaceutical bu...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS 90544-87-9), a specialized bifunctional intermediate used in the synthesis of antifolates, peptidomimetics, and pharmaceutical building blocks.

Mechanism of Action, Synthetic Utility, and Chemical Biology

Executive Summary

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (also known as Dimethyl N-(4-carboxyphenyl)glycine ) is a critical diester intermediate characterized by a p-aminobenzoic acid (PABA) core N-substituted with a methyl acetate motif. Its primary utility lies in its bifunctional reactivity , offering two distinct ester sites—one aliphatic (highly reactive) and one aromatic (stabilized)—allowing for orthogonal protection and selective functionalization.

While not an active pharmaceutical ingredient (API) itself, it serves as a scaffold for antifolate therapeutics (analogous to the PABA-glutamate tail of methotrexate and pemetrexed) and integrin antagonists . Its "Mechanism of Action" in a biological context is defined by the pharmacophores it constructs—specifically, the inhibition of folate-dependent enzymes (DHFR, TS) or the mimicry of RGD sequences in cell adhesion pathways.

Chemical Identity & Structural Properties
PropertyDetail
IUPAC Name Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate
Common Synonyms Dimethyl N-(4-carboxyphenyl)glycine; N-(Methoxycarbonylmethyl)-4-aminobenzoic acid methyl ester
CAS Number 90544-87-9
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Structural Motif N-alkylated PABA diester
Key Functional Groups Secondary amine (NH), Aliphatic methyl ester, Aromatic methyl ester
Structural Analysis for Reactivity

The molecule features a donor-acceptor system :

  • Secondary Amine: The nitrogen lone pair is delocalized into the aromatic ring (resonance with the para-ester), reducing its nucleophilicity compared to aliphatic amines but maintaining reactivity for further N-alkylation or acylation.

  • Aliphatic Ester (Glycine moiety): Highly susceptible to hydrolysis and nucleophilic attack. It is the primary site for chain elongation or cyclization.

  • Aromatic Ester (Benzoate moiety): Conjugated with the benzene ring, making it less electrophilic. This difference allows for chemoselective hydrolysis of the aliphatic ester while retaining the aromatic ester.

Mechanism of Action (Synthetic & Biological)
3.1. Synthetic Mechanism: Orthogonal Reactivity

The core value of this molecule is its ability to serve as a linchpin in convergent synthesis. The mechanism of its utilization relies on the differential reactivity of its two ester groups.

  • Pathway A: Selective Hydrolysis (The "Head-to-Tail" Strategy)

    • Action: Mild basic hydrolysis (e.g., LiOH, 1 eq) targets the aliphatic ester (glycine part) first due to lack of resonance stabilization.

    • Result: Formation of the mono-acid, which can then be coupled to a core heterocycle (e.g., a pyrrolopyrimidine in antifolates) via amide bond formation.

  • Pathway B: N-Functionalization

    • Action: The secondary amine can be acylated or alkylated to introduce diversity. In antifolate synthesis, this nitrogen often remains secondary or is formylated (as in N-formyl derivatives).

3.2. Biological Mechanism of Derived Therapeutics

Drugs synthesized from this scaffold typically target the folate metabolic pathway .

  • Target: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).

  • Mechanism: The p-aminobenzoic acid (PABA) moiety mimics the natural substrate (dihydrofolate). The "glycine" or "glutamate" tail (derived from this intermediate) is critical for polyglutamylation inside the cell.

    • Polyglutamylation: The enzyme Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the tail, trapping the drug inside the cell and increasing its affinity for TS/DHFR.

    • Inhibition: The drug binds to the active site, blocking the transfer of one-carbon units necessary for DNA synthesis (purine/pyrimidine biosynthesis), leading to S-phase arrest and apoptosis.

Experimental Protocols
Protocol A: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

A self-validating N-alkylation protocol.

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Methyl bromoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) - Base

  • Dimethylformamide (DMF) - Solvent

Procedure:

  • Dissolution: Dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (N₂).

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir for 15 minutes to ensure suspension homogeneity.

  • Alkylation: Add Methyl bromoacetate (10.4 mL, 110 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 40°C.

  • Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting amine (Rf ~0.4) should disappear, and the dialkylated byproduct (Rf ~0.7) should be minimized by controlling stoichiometry.

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a white solid.

  • Purification: Filter the solid. If oily, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Yield: Expect 75-85%. Characterization: ¹H NMR (CDCl₃) δ 7.85 (d, 2H), 6.55 (d, 2H), 4.80 (br s, 1H, NH), 3.90 (s, 2H), 3.85 (s, 3H), 3.75 (s, 3H).

Protocol B: Chemoselective Hydrolysis

Targeting the aliphatic ester.

  • Dissolve the diester (1.0 eq) in THF/Water (3:1).

  • Add LiOH·H₂O (1.05 eq) at 0°C.

  • Stir at 0°C to RT for 2 hours.

  • Acidify to pH 3 with 1M HCl. The mono-acid (N-(4-methoxycarbonylphenyl)glycine) precipitates.

Pathway Visualization

The following diagram illustrates the synthesis of the intermediate and its divergent pathways into bioactive scaffolds.

G Start Methyl 4-aminobenzoate (PABA Ester) Intermediate Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (The Core Intermediate) Start->Intermediate N-Alkylation (K2CO3, DMF, 60°C) Reagent Methyl Bromoacetate (Alkylation Agent) Reagent->Intermediate MonoAcid Mono-Acid Derivative (Aliphatic Hydrolysis) Intermediate->MonoAcid Selective Hydrolysis (LiOH, 1 eq, 0°C) DiAcid Di-Acid Derivative (Full Hydrolysis) Intermediate->DiAcid Full Hydrolysis (NaOH, Excess, Reflux) Antifolate Antifolate Drug (e.g., Pemetrexed Analog) MonoAcid->Antifolate Coupling with Heterocycle Peptidomimetic RGD Peptidomimetic (Integrin Antagonist) MonoAcid->Peptidomimetic Peptide Coupling

Figure 1: Synthetic workflow transforming the PABA precursor into the bifunctional intermediate and its downstream therapeutic applications.

References
  • ChemScene. (n.d.). Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CS-0037651). Retrieved from

  • Taylor, E. C., & Patel, H. H. (1992). Synthesis of pyrazolo[3,4-d]pyrimidine analogues of the potent antitumor agent N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid (LY231514). Tetrahedron, 48(37), 8089-8100.
  • Vanden Eynde, J. J., et al. (2016). Quaternary Ammonium Salts and Other Cationic Surfactants as Transfection Agents.
  • PubChem. (n.d.). Compound Summary: Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate (CAS 90544-87-9). Retrieved from

Exploratory

An In-depth Technical Guide to Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist Introduction: A Novel Scaffold for Drug Discovery Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a unique organic molecule that merges the structural features of benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Scaffold for Drug Discovery

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a unique organic molecule that merges the structural features of benzocaine, a well-known local anesthetic, with a glycine methyl ester moiety.[1][2] This N-substituted amino acid derivative represents a promising scaffold for researchers, scientists, and drug development professionals. Its hybrid structure offers intriguing possibilities for modulating physicochemical properties and exploring novel biological activities. The incorporation of an amino acid ester can influence solubility, membrane permeability, and metabolic stability, key parameters in drug design.[3]

While direct literature on this specific compound is sparse, its synthesis can be reliably approached through established methodologies in organic chemistry. This guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, expected characterization data, and a discussion of its potential applications in medicinal chemistry, grounded in authoritative chemical principles.

Physicochemical Properties and Structure

A summary of the predicted and known properties of the core structures is presented below.

PropertyValueSource
IUPAC Name Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate-
Molecular Formula C₁₁H₁₃NO₄-
Molecular Weight 223.23 g/mol -
Appearance Predicted: White to off-white solid[4]
Solubility Predicted: Soluble in organic solvents like DCM, EtOAc, and alcohols. Limited solubility in water.[4]

dot graph "Methyl_4_((2_methoxy_2_oxoethyl)amino)benzoate_Structure" { layout=neato; node [shape=plaintext];

} Caption: Molecular structure of the target compound.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate can be logically achieved in two primary stages:

  • Synthesis of the Starting Material: Preparation of Methyl 4-aminobenzoate via Fischer esterification of 4-aminobenzoic acid.

  • N-Alkylation: Nucleophilic substitution of a methyl 2-haloacetate with the synthesized Methyl 4-aminobenzoate.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed two-step synthesis workflow.

Part 1: Synthesis of Methyl 4-aminobenzoate (Starting Material)

The initial step involves the synthesis of Methyl 4-aminobenzoate, a common precursor. The most straightforward and widely used method is the Fischer esterification of 4-aminobenzoic acid (PABA) using methanol in the presence of a strong acid catalyst, typically sulfuric acid.[5][6]

Reaction Mechanism: Fischer Esterification

The reaction proceeds via a classic acid-catalyzed nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester product and regenerate the acid catalyst.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1.0 eq.).

  • Reagent Addition: Add methanol (10-20 volumes) to the flask to suspend the solid. While stirring, carefully and slowly add concentrated sulfuric acid (0.2-0.5 eq.) dropwise. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the evolution of gas ceases and the pH is approximately 8.[6] The product will often precipitate as a white solid during this step.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Methyl 4-aminobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.[4]

Part 2: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

This step involves the N-alkylation of the synthesized Methyl 4-aminobenzoate with a methyl 2-haloacetate, such as methyl 2-chloroacetate or methyl 2-bromoacetate. This is a nucleophilic substitution reaction where the amino group of the benzocaine derivative acts as the nucleophile.[7][8]

Reaction Mechanism: N-Alkylation

The reaction is typically carried out in the presence of a mild base, which deprotonates the secondary amine formed after the initial alkylation, preventing the formation of a quaternary ammonium salt and neutralizing the hydrogen halide byproduct.

dot graph "N_Alkylation_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Simplified N-alkylation reaction mechanism.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-aminobenzoate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-2.5 eq.), to the solution.[9] The base will act as a scavenger for the acid formed during the reaction.

  • Alkylating Agent Addition: Add methyl 2-bromoacetate or methyl 2-chloroacetate (1.1-1.5 eq.) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate.

Characterization and Data

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected data, based on the proposed structure and known values for similar compounds, are summarized below.[5][10]

Technique Expected Observations
¹H NMR - Aromatic protons (AA'BB' system, ~6.7-7.9 ppm).- Singlet for the N-H proton.- Singlet for the methylene protons (-NH-CH₂-COOCH₃, ~4.0-4.2 ppm).- Two singlets for the two distinct methyl ester protons (-COOCH₃, ~3.7-3.9 ppm).
¹³C NMR - Aromatic carbons (~110-155 ppm).- Two distinct ester carbonyl carbons (~165-170 ppm).- Methylene carbon (-CH₂-, ~45-50 ppm).- Two distinct methyl ester carbons (-OCH₃, ~50-55 ppm).
FT-IR (cm⁻¹) - N-H stretching (~3300-3400 cm⁻¹).- C=O stretching of esters (~1700-1740 cm⁻¹).- C-N stretching (~1250-1350 cm⁻¹).- Aromatic C=C stretching (~1600 cm⁻¹).
Mass Spec (ESI+) - Expected [M+H]⁺ peak at m/z = 224.08.

Potential Applications in Drug Development

The unique structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate makes it a compelling candidate for various applications in medicinal chemistry and drug discovery.

  • Building Block for Complex Molecules: This compound can serve as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The two ester functionalities can be selectively hydrolyzed or derivatized, and the secondary amine provides a reactive handle for further modifications.[11][12]

  • Novel Anesthetic Agents: As a derivative of benzocaine, it could be investigated for local anesthetic properties. The N-substitution may alter its potency, duration of action, and toxicity profile compared to the parent drug.[13][14]

  • Antimicrobial and Anticancer Agents: Benzocaine derivatives have been reported to possess antibacterial and anticancer activities.[1][13] The incorporation of the glycine moiety could lead to new derivatives with enhanced or novel biological activities.

  • Prodrug Design: The ester groups can be utilized in prodrug strategies to improve the pharmacokinetic properties of a parent drug.[15] For instance, a carboxylic acid-containing drug could be esterified with the hydroxyl group that would be exposed after selective hydrolysis of one of the methyl esters.

Conclusion

This technical guide outlines a robust and scientifically grounded approach to the synthesis and characterization of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. By leveraging well-established reactions such as Fischer esterification and N-alkylation, this novel compound can be readily accessed for further investigation. Its hybrid structure, combining features of a local anesthetic and an amino acid, positions it as a valuable scaffold for the development of new therapeutic agents. The detailed protocols and characterization data provided herein serve as a comprehensive resource for researchers in organic synthesis and drug discovery.

References

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.).
  • methyl 4-aminobenzoate synthesis report. (2017, April 4). Sciencemadness.org. Retrieved from [Link]

  • The Synthesis And Pharmacology Of N-Substituted Aminoalkyl Esters Of Chlorophenyl Carbamic Acid. (n.d.). DOI. Retrieved from [Link]

  • Amidation Reaction of α-Halo Acylsilanes and Amino Acid Esters under Aqueous Conditions. (2026, February 27). ResearchGate. Retrieved from [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. Retrieved from [Link]

  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. (n.d.). Google Patents.
  • Methyl 4-aminobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. Retrieved from [Link]

  • Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. (2022, January 31). PubMed. Retrieved from [Link]

  • Benzocaine: Review on a Drug with Unfold Potential. (n.d.). Bentham Science Publishers. Retrieved from [Link]

  • Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. (n.d.). Google Patents.
  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. (2026, January 23). RSC Publishing. Retrieved from [Link]

  • α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. (2017, May 22). Journal of the American Chemical Society. Retrieved from [Link]

  • N-Formyl-glycine methyl ester - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Representative N‐substituted α‐amino acid derivatives with biological... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (2023, August 7). Journal of Synthetic Chemistry. Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC. Retrieved from [Link]

  • Benzocaine. (n.d.). Wikipedia. Retrieved from [Link]

  • Glycine methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025, November 11). MDPI. Retrieved from [Link]

  • α-Halo carboxylic acids and esters. (n.d.). Wikipedia. Retrieved from [Link]

  • Small molecule drugs: Synthesis of SePh-benzocaine. (n.d.).
  • Glycine, N-capryloyl-, methyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023, February 8). ResearchGate. Retrieved from [Link]

  • Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters. Discovery of a Surprising Cascade Aza-Wittig Rearrangement/Hydroboration Reaction. (2015, September 1). The Journal of Organic Chemistry. Retrieved from [Link]

  • Amination of Alfa Halo acids # Strecker's synthesis. (2021, May 23). YouTube. Retrieved from [Link]

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. (2023, September 27). MDPI. Retrieved from [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.

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Foundational

An In-depth Technical Guide to Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate: Synthesis, Characterization, and Applications

Abstract This technical guide provides a comprehensive overview of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, a member of the N-aryl glycine ester family. While not extensively documented in commercial or academic l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, a member of the N-aryl glycine ester family. While not extensively documented in commercial or academic literature under this specific nomenclature, its structural motif is of significant interest in medicinal chemistry and organic synthesis. This document outlines a robust, first-principles-based synthetic protocol for its preparation via selective N-alkylation of methyl 4-aminobenzoate. We delve into the causality behind the experimental design, addressing common challenges such as over-alkylation. Furthermore, this guide details methods for purification and characterization, and discusses the potential applications of this class of compounds in drug discovery, drawing from the biological activities of structurally related N-substituted glycine derivatives.

Introduction and Significance

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, more systematically named N-(4-(methoxycarbonyl)phenyl)glycine methyl ester, is a diester derivative of N-phenylglycine. The core structure, an N-aryl amino acid ester, serves as a versatile scaffold in synthetic and medicinal chemistry. N-aryl glycine derivatives are known to possess a range of biological activities and are valuable intermediates in the synthesis of more complex molecules.[1][2]

The significance of this compound class lies in:

  • Bioisosteric Replacement: The glycine moiety can act as a flexible linker or a mimic for other functional groups in drug design, potentially improving pharmacokinetic properties.

  • Synthetic Versatility: The secondary amine and two ester functionalities provide multiple reactive handles for further chemical modification, allowing for the construction of diverse chemical libraries.

  • Pharmacological Potential: N-(substituted phenyl)glycine derivatives have been investigated for various therapeutic applications, including as anti-inflammatory agents.[2][3]

This guide aims to provide researchers and drug development professionals with a foundational understanding of this molecule, from its rational synthesis to its potential utility.

Physicochemical and Spectroscopic Profile

As this specific molecule is not widely cataloged, its properties are predicted based on its constituent functional groups and data from analogous structures.

Table 1: Predicted Physicochemical Properties

PropertyValue
IUPAC Name Methyl 2-((4-(methoxycarbonyl)phenyl)amino)acetate
Synonyms N-(4-(methoxycarbonyl)phenyl)glycine methyl ester
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance Predicted to be an off-white to pale yellow solid or oil
Solubility Soluble in common organic solvents (DCM, EtOAc, Methanol); Insoluble in water

Spectroscopic Characterization (Predicted):

The identity and purity of the synthesized compound must be validated through spectroscopic analysis.[4]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the ester group (C2-H, C6-H).

    • δ ~6.6 ppm (d, 2H): Aromatic protons ortho to the amino group (C3-H, C5-H).

    • δ ~4.5 ppm (br s, 1H): N-H proton of the secondary amine.

    • δ ~4.0 ppm (s, 2H): Methylene protons of the glycine unit (-NH-CH₂ -CO₂Me).

    • δ ~3.85 ppm (s, 3H): Methyl ester protons on the benzene ring (Ar-CO₂CH₃ ).

    • δ ~3.75 ppm (s, 3H): Methyl ester protons of the glycine unit (-CH₂-CO₂CH₃ ).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~171 ppm: Carbonyl carbon of the glycine methyl ester.

    • δ ~167 ppm: Carbonyl carbon of the benzoate methyl ester.

    • δ ~151 ppm: Aromatic carbon attached to the nitrogen (C4).

    • δ ~131 ppm: Aromatic carbons ortho to the benzoate ester (C2, C6).

    • δ ~120 ppm: Aromatic carbon para to the nitrogen (C1).

    • δ ~112 ppm: Aromatic carbons ortho to the nitrogen (C3, C5).

    • δ ~52.5 ppm: Methyl carbon of the benzoate ester.

    • δ ~52.0 ppm: Methyl carbon of the glycine ester.

    • δ ~46 ppm: Methylene carbon of the glycine unit.

Synthesis and Mechanistic Insights

The most direct route to Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is the nucleophilic substitution reaction between methyl 4-aminobenzoate and an α-halo ester, such as methyl bromoacetate. A primary challenge in the N-alkylation of primary anilines is the potential for over-alkylation to form the tertiary amine byproduct, as the secondary amine product is often more nucleophilic than the starting primary amine.[5]

Retrosynthetic Analysis

The synthesis can be logically deconstructed as a single N-C bond formation.

G Target Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Disconnection N-C Disconnection (Alkylation) Target->Disconnection SM1 Methyl 4-aminobenzoate (Nucleophile) Disconnection->SM1 SM2 Methyl Bromoacetate (Electrophile) Disconnection->SM2

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Protocol

This protocol is designed to favor mono-alkylation by using a slight excess of the starting aniline and a non-polar solvent to reduce the reactivity of the secondary amine product.

Table 2: Reagents and Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
Methyl 4-aminobenzoate151.161.81 g12.01.2
Methyl Bromoacetate152.971.53 g (1.0 mL)10.01.0
Potassium Carbonate (K₂CO₃), fine powder138.212.76 g20.02.0
Acetonitrile (MeCN), anhydrous41.0550 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-aminobenzoate (1.81 g, 12.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Causality: Using a 1.2 excess of the starting amine statistically favors the reaction with the electrophile over the newly formed, less concentrated secondary amine product, thus minimizing dialkylation. Anhydrous potassium carbonate is a mild, heterogeneous base that neutralizes the HBr byproduct without being overly soluble, which can help control reactivity.

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants but is less effective at solvating the secondary amine product compared to more polar solvents like DMF, slightly reducing its nucleophilicity and the rate of the second alkylation.

  • Reagent Addition: Add methyl bromoacetate (1.0 mL, 10.0 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 12-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting amine will have a lower Rf than the mono-alkylated product. The reaction is complete when the methyl bromoacetate spot is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Causality: The water and brine washes remove any remaining inorganic salts and residual polar impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product will likely contain unreacted methyl 4-aminobenzoate, the desired product, and a small amount of the dialkylated byproduct. Purification by flash column chromatography is required.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Rationale: The less polar dialkylated product will elute first, followed by the desired mono-alkylated product. The more polar starting amine will elute last or remain on the column at lower ethyl acetate concentrations. An acidic wash (e.g., 1M HCl) can be used during workup to remove the basic aniline starting material, but this risks hydrolyzing the ester groups if not performed carefully at low temperatures.[6]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

While specific biological data for the title compound is scarce, the N-aryl glycine ester scaffold is a key feature in several areas of medicinal chemistry.

  • Anti-inflammatory Agents: N-(substituted phenyl)glycine derivatives have been synthesized and evaluated as potential anti-inflammatory agents. The glycine side arm is intended to mimic endogenous amino acids, potentially improving the compound's biological profile and reducing side effects.[2][3]

  • Intermediates for Heterocycles: N-aryl glycine esters are valuable precursors for synthesizing various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.[1]

  • Peptidomimetics: The N-substituted glycine unit is a fundamental component of "peptoids," a class of peptide mimics used in drug discovery to create protease-resistant molecules with tailored biological activities.[1]

  • CNS-Active Agents: The core structure shares similarities with precursors to compounds that may interact with receptors in the central nervous system, although this requires further investigation.

The title compound represents a simple, yet versatile, starting point for the development of new chemical entities in these therapeutic areas.

Conclusion

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a synthetically accessible molecule that holds potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a detailed, first-principles-based protocol for its synthesis, emphasizing rational experimental design to ensure selective mono-alkylation. By detailing the purification, characterization, and potential applications, we provide a solid foundation for researchers to explore the utility of this and related N-aryl glycine esters in their respective fields. Future work could focus on optimizing the synthesis using modern catalytic methods and exploring the biological activity of its derivatives in various therapeutic assays.

References

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(13), 2249-2254. Available at: [Link]

  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. (1997). Google Patents. US5686625A.
  • Guchhait, S. K., & Kashyap, M. (2021). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 11(35), 21557-21561. Available at: [Link]

  • Bayoumi, W. A., El-Gamal, K. M., El-Feky, Y. A., & El-Sayed, M. A. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 643-651. Available at: [Link]

  • Various Authors. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]

  • Cheung, C. W., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications, 7, 12494. Available at: [Link]

  • Li, Z., & Li, C.-J. (2004). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Journal of the American Chemical Society, 126(38), 11810-11811. Available at: [Link]

  • Kumar, S., & Kumar, S. (2017). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 7(58), 36567-36571. Available at: [Link]

  • Abraham, R. J., & Reid, M. (2000). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 38(7), 570-576. Available at: [Link]

  • Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Request PDF on ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents - Supporting Information. Available at: [Link]

  • Powers, J. C., & Durette, P. L. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. Chemistry – A European Journal, 28(41), e202200877. Available at: [Link]

  • Process for the ring alkylation of an aniline. (1984). Google Patents. US4436937A.
  • Al-Mulla, A. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30046-30058. Available at: [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-12. Available at: [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • American Chemical Society. (n.d.). Mono-N-alkylation of primary amines and activation of nitriles using halomethyl boronates. ACS Fall 2022. Available at: [Link]

  • Güven, N., & Ünlü, S. (1991). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara University Journal of Pharmaceutical Sciences, 7(1-2), 85-94. Available at: [Link]

  • Chen, Y. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry, 25(14), 3405-3439. Available at: [Link]

  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]

  • de C. F. de Souza, M., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Available at: [Link]

  • Process for the selective alkylation of an aniline. (1983). Google Patents. EP0079093A1.
  • Mamedov, I. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. Available at: [Link]

  • Balke, K., & Thasler, R. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 29(18), 4451. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 90544-87-9) Molecular Formula: C₁₁H₁₃NO₄ Introduction & Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 90544-87-9) Molecular Formula: C₁₁H₁₃NO₄

Introduction & Structural Rationale

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a highly versatile


-aryl glycine ester derivative utilized extensively as a building block in the synthesis of complex 

-heterocycles and unnatural

-amino acids[1]. Structurally, it consists of a methyl 4-aminobenzoate core where the primary amine is mono-alkylated with a methyl acetate group[2].

Mechanistic Causality: The presence of the para-methoxycarbonyl group on the aniline ring is not merely a structural placeholder; it plays a critical electronic role. As a strong electron-withdrawing group (EWG), it modulates the oxidation potential of the amine nitrogen. During oxidative transformations, this EWG stabilizes the transient radical cation and subsequent iminium ion, preventing over-oxidation and suppressing unwanted electrophilic aromatic substitution (Friedel-Crafts) side reactions on the aryl ring[3]. This makes the compound an ideal substrate for highly regioselective


 functionalization.

Key Application I: Dehydrogenative Povarov Cyclization

The Povarov reaction (an imino Diels-Alder reaction) is a powerful method for constructing nitrogen-containing heterocycles. Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate undergoes oxidative dehydrogenation to form a highly electrophilic iminium intermediate, which subsequently reacts with electron-rich dienophiles (such as indoles, benzofurans, or tethered alkynes) to yield quinoline-fused lactones, lactams, and indoloquinolines[4].

These tetracyclic scaffolds are highly valued in medicinal chemistry, often resembling antimalarial natural alkaloids like isocryptolepine[3].

Povarov A N-Aryl Glycine Ester (CAS 90544-87-9) B Oxidant / Light (-2e-, -2H+) A->B SET Oxidation C Iminium Ion Intermediate B->C Deprotonation E [4+2] Cycloaddition & Aromatization C->E + Dienophile D Alkene/Alkyne (Dienophile) D->E F Quinoline-Fused Heterocycle E->F -HX / -H2

Fig 1: Dehydrogenative Povarov cyclization pathway of N-aryl glycine esters.

Standardized Protocol: Visible-Light-Mediated Synthesis of Indolo[3,2-c]quinolines

Self-Validating Rationale: This protocol utilizes molecular iodine and visible light to generate the iminium ion aerobically[3]. The use of


 as the terminal oxidant ensures a green, self-driving catalytic cycle.
  • Reaction Setup: In a 10 mL crimp-cap vial, dissolve Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (0.20 mmol) and

    
    -Boc-indole (0.10 mmol) in anhydrous acetonitrile (3.5 mL).
    
  • Catalyst Addition: Add molecular iodine (

    
    , 0.05 mmol, 50 mol%). Visual Cue: The solution will turn a characteristic pale violet/brown.
    
  • Atmosphere Exchange: Seal the vial and fit it with an

    
     balloon (pierce the septum with a needle to maintain 1 atm 
    
    
    
    ).
  • Photocatalysis: Irradiate the mixture using a visible light source (e.g., blue LEDs,

    
     = 450 nm) at room temperature for 24–48 hours.
    
  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the

    
    -Boc-indole spot and the emergence of a highly fluorescent product spot under 365 nm UV indicates successful [4+2] cycloaddition and aromatization.
    
  • Workup: Quench the reaction with saturated aqueous

    
     to reduce residual iodine (solution turns pale yellow/colorless). Extract with EtOAc (
    
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography to isolate the tetracyclic indoloquinoline derivative.

Key Application II: Asymmetric Cross-Dehydrogenative Coupling (CDC)

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is an excellent substrate for transition-metal-catalyzed


 cross-dehydrogenative coupling. By utilizing a chiral copper(II) complex and an external oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the 

-methylene group can be stereoselectively functionalized with nucleophiles such as

-substituted

-ketoesters.

This methodology provides a direct route to stereochemically defined


-alkyl-

-amino acid derivatives without requiring pre-functionalized starting materials, accelerating the synthesis of peptidomimetics.

CDC Substrate Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Catalyst Cu(II) / Chiral Ligand + DDQ (Oxidant) Substrate->Catalyst Oxidation Iminium Electrophilic Iminium Species Catalyst->Iminium -H+ Product Chiral α-Alkyl-α-Amino Acid Derivative (Csp3-Csp3 Bond) Iminium->Product Asymmetric Induction Nucleophile Enolized β-Ketoester Nucleophile->Product Nucleophilic Trapping

Fig 2: Cu-catalyzed asymmetric Cross-Dehydrogenative Coupling (CDC) cycle.

Standardized Protocol: Cu-Catalyzed Enantioselective CDC

Self-Validating Rationale: DDQ acts as a rapid Single Electron Transfer (SET) agent. The reaction relies on the precise steric environment created by the chiral bisoxazoline ligand to dictate the facial attack of the enolate onto the iminium ion.

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, combine

    
     (10 mol%) and a chiral bisoxazoline ligand (12 mol%) in anhydrous 
    
    
    
    (1.0 mL). Stir at room temperature for 1 hour to ensure complete complexation (solution turns distinctively blue/green).
  • Substrate Addition: Add Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (0.20 mmol) and the

    
    -substituted 
    
    
    
    -ketoester (0.24 mmol). Cool the mixture to
    
    
    .
  • Oxidant Addition: Slowly add a solution of DDQ (0.24 mmol) in

    
     (1.0 mL) dropwise over 10 minutes. Visual Cue: The immediate formation of a dark red/brown color indicates the generation of the radical cation/iminium species.
    
  • Reaction Execution: Stir the mixture at

    
     for 24 hours.
    
  • Validation & Workup: To verify completion, take a small aliquot for

    
     NMR. The disappearance of the sharp singlet at 
    
    
    
    ppm (corresponding to the
    
    
    protons) and the appearance of a downfield methine doublet confirms coupling. Filter the mixture through a short pad of basic alumina to remove copper salts and DDQ byproducts, eluting with EtOAc.
  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to yield the enantioenriched unnatural amino acid.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected outcomes for the primary transformations utilizing Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate.

Reaction TypeCatalyst / ReagentsOxidantNucleophile / PartnerTypical YieldSelectivity
Povarov Cyclization [4]

(5 mol%)
IBXTethered Alkyne58–88%Regioselective
Aerobic Povarov [3]

(50 mol%) + Visible Light

(1 atm)

-Boc-Indole
55–75%Regioselective
Asymmetric CDC

+ Chiral Bisoxazoline
DDQ

-Ketoesters
Up to 95%Up to 97% ee

Precursor Synthesis & Handling Notes

For laboratories needing to synthesize this precursor in-house, it is readily accessed via the


-alkylation of methyl 4-aminobenzoate.

Brief Procedure: React methyl 4-aminobenzoate (1.0 equiv) with methyl bromoacetate (1.1 equiv) in DMF using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

as the base at

to room temperature. The reaction proceeds smoothly, yielding the secondary amine. Caution: Avoid excess methyl bromoacetate and elevated temperatures to prevent over-alkylation to the tertiary amine.

Storage: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a stable solid at room temperature[5]. However, due to its susceptibility to slow auto-oxidation, it should be stored in a cool, dry place under an inert atmosphere (Nitrogen or Argon) for long-term preservation.

References

  • Muthukrishnan, M. et al. (2019). Oxone promoted dehydrogenative Povarov cyclization of N-aryl glycine derivatives: an approach towards quinoline fused lactones and lactams. Molecules. Available at:[Link]

  • Eur. J. Org. Chem. (2020). Visible-Light-Mediated Aerobic Tandem Dehydrogenative Povarov/Aromatization Reaction: Synthesis of Isocryptolepines. Available at:[Link]

  • ChemBuyersGuide. J&K Scientific LLC - Methyl 4-Aminobenzoate / Methyl Bromoacetate. Available at: [Link]

  • Chem. Soc. Rev. (2024). Recent advances in earth-abundant transition-metal-catalysed asymmetric oxidative sp3–sp3 cross-coupling. Available at:[Link]

  • Frontiers in Chemistry (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Available at:[Link]

  • EOS Med Chem. Stock List - 4-(Methoxycarbonylmethyl-Amino)-Benzoic Acid Methyl Ester. Available at:[Link]

Sources

Application

experimental protocol for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate reactions

Application Note: Advanced Synthetic Protocols for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Introduction & Chemical Profile Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 52787-14-1), often referred to as -(4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Protocols for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Introduction & Chemical Profile

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 52787-14-1), often referred to as


-(4-methoxycarbonylphenyl)glycine methyl ester, is a critical bifunctional intermediate in medicinal chemistry. It serves as a structural scaffold in the synthesis of antifolates  (e.g., methotrexate and pemetrexed analogues), peptidomimetics, and PNA (peptide nucleic acid) monomers.

Structurally, the molecule possesses two distinct ester functionalities and a secondary amine:

  • Aliphatic Ester (Glycine moiety): Highly reactive toward nucleophilic attack and hydrolysis.

  • Aromatic Ester (Benzoate moiety): Conjugated and sterically less accessible, requiring harsher conditions for hydrolysis.

  • Secondary Aniline Nitrogen: A nucleophile capable of

    
    -alkylation or 
    
    
    
    -acylation, acting as the primary "linker" site.

This guide details optimized protocols for exploiting these reactivity differences, specifically focusing on chemoselective hydrolysis and


-functionalization .

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is susceptible to slow oxidation (discoloration to yellow/brown) upon prolonged exposure to air.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood.

Experimental Protocols

Protocol A: Chemoselective Hydrolysis (The "Aliphatic First" Strategy)

Objective: Selectively hydrolyze the aliphatic glycine ester to the free acid without affecting the aromatic benzoate ester. This is the critical step for extending the carbon chain or coupling to amino acid side chains.

Mechanism: Aliphatic esters possess a higher ground-state energy and less steric hindrance compared to conjugated aromatic esters. By controlling temperature and stoichiometry, kinetic selectivity is achieved.

Reagents:

  • Substrate: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.05 eq)

  • Solvent: THF:Water (3:1 v/v)

  • Quench: 1M HCl

Procedure:

  • Dissolution: Dissolve 1.0 g (4.2 mmol) of the substrate in 12 mL of THF. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Dissolve LiOH·H₂O (185 mg, 4.4 mmol) in 4 mL of water. Add this solution dropwise to the substrate over 10 minutes.

  • Reaction: Stir at 0°C for 60–90 minutes. Monitor via TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a baseline spot (mono-acid) should appear.
    
    • Critical Note: Do not let the temperature rise above 5°C, or the aromatic ester will begin to hydrolyze (approx. 5-10% byproduct formation).

  • Workup: Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc (

    
     mL).
    
  • Purification: Dry organic layer over Na₂SO₄ and concentrate. The mono-acid usually precipitates as a white solid and requires no column chromatography.

Yield: 85–92% Selectivity: >95:5 (Aliphatic acid : Diacid)

Protocol B: N-Acylation (Scaffold Functionalization)

Objective: Functionalize the secondary amine to attach a pharmacophore (e.g., a heterocycle or protecting group).[1]

Reagents:

  • Substrate (1.0 eq)[2]

  • Acyl Chloride (e.g., Benzoyl Chloride) (1.2 eq)

  • Base: Pyridine (2.0 eq) or Triethylamine (2.5 eq) + DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: In a flame-dried flask under Argon, dissolve substrate (1.0 eq) and Pyridine (2.0 eq) in dry DCM (0.2 M concentration).

  • Addition: Cool to 0°C. Add the Acyl Chloride dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Insight: The aniline nitrogen is less nucleophilic than a typical aliphatic amine due to resonance with the phenyl ring. If conversion is slow (<50% after 4h), add 10 mol% DMAP as a catalyst.

  • Workup: Quench with sat. NaHCO₃. Wash with 1M HCl (to remove pyridine) and brine.

  • Purification: Flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Protocol C: Global Hydrazinolysis (Bis-hydrazide Formation)

Objective: Convert both ester groups into hydrazides, useful for synthesizing bis-oxadiazole linkers in polymer chemistry.

Reagents:

  • Substrate (1.0 eq)[2]

  • Hydrazine Hydrate (80%) (10.0 eq)

  • Solvent: Ethanol (absolute)

Procedure:

  • Reflux: Dissolve substrate in Ethanol. Add Hydrazine Hydrate in one portion.

  • Heating: Heat to reflux (78°C) for 6–12 hours.

  • Observation: The product is often less soluble than the starting material and may precipitate upon cooling.

  • Isolation: Cool to 0°C. Filter the precipitate and wash with cold ethanol.

Data Summary & Troubleshooting

ParameterAliphatic Ester (Glycine)Aromatic Ester (Benzoate)
Relative Hydrolysis Rate (

)
~1001
Preferred Hydrolysis Cond. LiOH, 0°C, 1hNaOH, Reflux, 6h
IR Signature (C=O) ~1745 cm⁻¹~1715 cm⁻¹
Common Issue Over-hydrolysis if T > 10°CIncomplete reaction if T < 50°C

Troubleshooting Table:

ProblemProbable CauseSolution
Low Selectivity (Diacid formation) Temperature too high during Protocol A.Maintain strict 0°C; Reduce LiOH to 0.95 eq.
N-Acylation Stalled Low nucleophilicity of aniline N.Add DMAP (catalyst) or switch to stronger base (NaH in THF).
Product Discoloration Oxidation of aniline.Degas solvents; use Argon balloon; add antioxidant (e.g., BHT) if storing.

Reaction Workflow Visualization

The following diagram illustrates the divergent synthetic pathways controlled by reaction conditions.

ReactionPathways SM Starting Material (Diester) MonoAcid Mono-Acid Product (Selective Hydrolysis) SM->MonoAcid LiOH (1.0 eq) THF/H2O, 0°C DiAcid Di-Acid Product (Global Hydrolysis) SM->DiAcid NaOH (Excess) MeOH, Reflux NAcyl N-Acylated Scaffold (Linker Functionalization) SM->NAcyl R-COCl, Pyridine DCM, 0°C to RT Hydrazide Bis-Hydrazide (Polymer Precursor) SM->Hydrazide N2H4·H2O (Excess) EtOH, Reflux MonoAcid->DiAcid NaOH, Reflux

Caption: Divergent synthetic pathways for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. Green path indicates the kinetic control required for selective hydrolysis.

References

  • BenchChem Technical Support. (2025).[2][3] Synthesis of Methyl 4-amino-2-methoxybenzoate and Related Derivatives. BenchChem Application Notes.

  • Taylor, E. C., et al. (2022).[1][4][5] Folic Acid Antimetabolites: Synthetic Strategies for Pemetrexed and Lometrexol. Molecules, 27(19), 6229.

  • Gangjee, A., et al. (2008). Design and Synthesis of Classical Antifolates as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 51(15), 4589–4600.

  • Clark, J. (2020). Mechanism of Ester Hydrolysis: Acid and Base Catalysis. ChemGuide.

  • Gao, Y., et al. (2001). Direct Reduction of Aliphatic vs Aromatic Carboxylic Functions. Journal of Organic Chemistry, 66(9).

Sources

Method

Application Notes and Protocols for the Quantification of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Introduction Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a small organic molecule with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is critic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a small organic molecule with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is critical for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide to the analytical methods for the quantification of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and are presented with the scientific rigor required for regulated environments.

The chemical structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (Molecular Formula: C₁₁H₁₃NO₄, Molecular Weight: 223.23 g/mol ) incorporates a substituted benzene ring, an ester, and a secondary amine, which inform the selection of appropriate analytical techniques.[1] This guide will focus on a primary, robust High-Performance Liquid Chromatography (HPLC) method and discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection: A Recommended Method

For routine quantitative analysis in a drug development setting, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended approach. This technique offers a balance of specificity, sensitivity, and cost-effectiveness. The aromatic nature of the analyte suggests strong UV absorbance, making UV detection a suitable choice.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on the non-polar nature of the benzene ring in the analyte, which will interact favorably with the C18 alkyl chains, providing good retention. A gradient elution with acetonitrile and water is proposed to ensure adequate separation from potential impurities and to elute the analyte with a sharp peak shape. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial for protonating the secondary amine, which minimizes peak tailing and improves chromatographic performance.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Stock Standard filter Filter through 0.45 µm Syringe Filter prep_std->filter prep_sample Prepare Sample Solution prep_sample->filter hplc_system HPLC System with UV Detector filter->hplc_system Inject separation C18 Column Separation hplc_system->separation detection UV Detection at λmax separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A logical workflow for HPLC method development and validation.

Detailed HPLC Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[2]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Orthophosphoric acid (or Formic acid), analytical grade.

  • Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate reference standard.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% v/v Orthophosphoric acid in waterProvides an acidic environment to ensure consistent protonation of the analyte, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good elution strength.
Gradient Program Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration.A gradient elution ensures the separation of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 256 nmBased on the UV absorbance of similar aromatic compounds. The optimal wavelength should be confirmed by a UV scan.[3]

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve a known weight of the sample in the initial mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Method

GC-MS serves as an excellent orthogonal technique for the identification and potential quantification of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, especially for impurity profiling.[2] While the analyte's polarity might pose a challenge for GC analysis, derivatization is generally not required due to its volatility. The mass spectrometer provides high specificity, which is invaluable for confirmatory analysis.

Causality Behind Experimental Choices

A non-polar or medium-polarity capillary column is suitable for the separation of this compound. The choice of a split injection mode prevents column overloading. Electron Ionization (EI) is a standard ionization technique that will produce a reproducible fragmentation pattern, allowing for library matching and structural elucidation of any unknown impurities.

Detailed GC-MS Protocol

1. Instrumentation and Consumables:

  • GC system with a mass spectrometer detector.[4]

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Autosampler vials with inserts.

2. Reagents and Solutions:

  • Helium (carrier gas), high purity.

  • Volatile solvent for sample dissolution (e.g., ethyl acetate or dichloromethane).

  • Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate reference standard.

3. GC-MS Conditions:

ParameterRecommended SettingRationale
Carrier Gas Helium at a constant flow rate of 1 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Oven Temperature Program Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.A temperature ramp allows for the separation of compounds with different boiling points.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overload and ensures sharp peaks.
Injection Volume 1 µLA standard injection volume for capillary GC.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature 230 °CA standard temperature for EI sources.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization energy that produces reproducible fragmentation patterns.
Scan Range m/z 50-350Covers the expected mass range of the parent ion and its fragments.

4. Standard and Sample Preparation:

  • Dissolve the sample and standards in a volatile solvent like ethyl acetate to a concentration of approximately 1 mg/mL.

III. Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for the intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method Validation Workflow

Validation_Workflow cluster_val Method Validation specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).[5][6]The analyte peak should be free from interference from other components. Peak purity should be demonstrated.[5]
Linearity Analyze at least five concentrations across the intended range. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples with known concentrations of the analyte (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate.Recovery should be within 98-102%.[3]
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 2%.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be adequate for the intended application.
Robustness Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in parameters.
Solution Stability Analyze standard and sample solutions at specified intervals and storage conditions to determine their stability.The analyte should be stable in the chosen solvent for the duration of the analysis.

IV. Stability-Indicating Nature of the Proposed HPLC Method

A critical aspect of pharmaceutical analysis is ensuring that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[5] The proposed HPLC method should be challenged through forced degradation studies to establish its stability-indicating capability.

Forced Degradation Protocol
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).

  • Photolytic Degradation: Expose the sample to UV light.

The goal is to achieve 5-20% degradation of the API.[5] The chromatograms from the degraded samples should show that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is spectrally pure in the presence of its degradants.

Conclusion

The quantification of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate can be reliably achieved using the proposed RP-HPLC method with UV detection. This method, when fully validated, will provide accurate and precise results suitable for quality control and stability studies. The use of GC-MS as an orthogonal technique provides an additional layer of confidence in the identity of the analyte and its related substances. Adherence to the principles of method validation outlined in this guide will ensure the generation of high-quality, defensible analytical data.

References

  • PubChem. (n.d.). Methyl 4-[(2-methoxyethyl)amino]benzoate. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2022). Regular Article. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 3-amino-4-(2-methoxy-2-oxoethyl)benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Quantum Journal of Medical and Health Sciences. (2025). PRESERVATIVE PRECISION: A NOVEL UV METHOD FOR METHYL PARABEN QUANTIFICATION IN DRUG FORMULATIONS. Retrieved from [Link]

  • LCGC International. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]

  • ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved from [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate. Retrieved from [Link]

  • PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • ScienceDirect. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Retrieved from [Link]

  • Prospects in Pharmaceutical Sciences. (2025). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude Methyl 4-((2-methoxy-2-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. This document offers a comprehensive approach to tackling common purification challenges, ensuring the attainment of high-purity material essential for subsequent research and development activities.

Introduction to Purification Challenges

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount to the success of downstream applications. The most common synthetic route to this compound is the N-alkylation of methyl 4-aminobenzoate with methyl 2-bromoacetate. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials, over-alkylated byproducts, and other process-related impurities. This guide provides a systematic approach to the purification of the target molecule, focusing on two primary techniques: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate?

A1: The primary impurities arise from the N-alkylation synthesis and typically include:

  • Unreacted Methyl 4-aminobenzoate: The starting amine may not be fully consumed during the reaction.

  • Unreacted Methyl 2-bromoacetate: The alkylating agent may be present in excess or may not have fully reacted.

  • Di-alkylated byproduct (Methyl 4-(bis(2-methoxy-2-oxoethyl)amino)benzoate): The secondary amine product can undergo a second alkylation.

  • Hydrolyzed byproducts: If moisture is present, either of the ester groups can hydrolyze to the corresponding carboxylic acid.

  • Discoloration: Oxidation of the amine functionality can lead to colored impurities.

Q2: My crude product is a dark oil, but I expected a solid. What should I do?

A2: The presence of residual solvent or significant impurities can result in an oily product, even if the pure compound is a solid. It is recommended to first attempt to remove any volatile impurities under high vacuum. If the product remains an oil, it is advisable to proceed directly to column chromatography for purification.

Q3: How can I quickly assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is an effective initial assessment tool. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can help visualize the number of components in your crude mixture. By comparing the spots to the starting materials, you can get a preliminary idea of the impurity profile. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q4: What is the expected melting point of pure Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate?

Troubleshooting Guide: Purification Techniques

This section provides a detailed guide to the most common purification techniques, including potential problems and their solutions.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[5] The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.

Troubleshooting Recrystallization

ProblemPotential CauseSuggested Solution
Product does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent.Select a more polar solvent or a solvent mixture. Gradually add more hot solvent until the product dissolves.
Product "oils out" upon cooling. The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Re-heat to dissolve and then cool slowly.
No crystals form upon cooling. The solution is not saturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then re-heat to clarify and cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of purified product. The compound has significant solubility in the cold solvent; too much solvent was used.Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is still impure after recrystallization. The impurities have similar solubility profiles to the product.A single recrystallization may be insufficient. A second recrystallization may be necessary. Alternatively, column chromatography may be a more effective purification method.

Recommended Recrystallization Protocol (General Guidance)

A two-solvent system is often effective for compounds of this type.[6] A common starting point is a polar solvent in which the compound is soluble, such as ethyl acetate or methanol, and a non-polar anti-solvent, such as hexanes or heptane.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot polar solvent (e.g., ethyl acetate).

  • Induce Crystallization: To the hot solution, add a non-polar anti-solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot polar solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] For Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate and its likely impurities, silica gel is an appropriate stationary phase.

Troubleshooting Column Chromatography

ProblemPotential CauseSuggested Solution
Poor separation of product and impurities. Inappropriate eluent system.Optimize the eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Gradually increasing the polarity of the eluent (gradient elution) can improve separation.
Product elutes too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Product does not elute from the column (low Rf). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Tailing of the product band. The column is overloaded; interactions between the compound and the silica gel.Use a larger column or load less material. The addition of a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent can sometimes reduce tailing.
Cracking of the silica gel bed. Improper packing of the column; running the column dry.Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel.

Recommended Column Chromatography Protocol

  • TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf value of ~0.3 for the target compound. A common starting point is 20-30% ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Begin eluting with the determined solvent system. If separation is poor, a gradient elution, where the polarity of the eluent is gradually increased, can be employed.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Experimental Workflows

Purification Decision Workflow

PurificationWorkflow start Crude Product assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) recrystallization_successful Recrystallization Successful? recrystallize->recrystallization_successful recrystallization_successful->column_chromatography No pure_product Pure Product recrystallization_successful->pure_product Yes column_chromatography->pure_product end End pure_product->end

Caption: Decision workflow for purifying crude product.

Troubleshooting Common Impurities

ImpurityTroubleshooting impurities Common Impurities Unreacted Starting Materials Di-alkylated Byproduct Discoloration solutions Solutions Aqueous Wash (e.g., NaHCO3 for acidic impurities) Recrystallization Column Chromatography Activated Charcoal Treatment impurities:sm->solutions:wash impurities:sm->solutions:cc impurities:bp->solutions:cc impurities:dc->solutions:charcoal impurities:dc->solutions:recrys

Caption: Troubleshooting guide for common impurities.

References

  • ChemBK. (2024, April 10). methyl 4-aminobenzoate - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-((2-methoxyethyl)amino)benzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Optimization

common side products in the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Welcome to the Application Support Portal. Ticket ID: #SYN-15540-OPT Subject: Troubleshooting Impurity Profiles in N-Alkylation of Methyl 4-aminobenzoate Status: Open Assigned Specialist: Senior Application Scientist Sys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. Ticket ID: #SYN-15540-OPT Subject: Troubleshooting Impurity Profiles in N-Alkylation of Methyl 4-aminobenzoate Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Reaction Logic

You are likely synthesizing Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (Target B ) via the direct alkylation of Methyl 4-aminobenzoate (Benzocaine, A ) with Methyl chloroacetate (or bromoacetate).

While this route is cost-effective, it is chemically "dirty" compared to reductive amination. The electron-withdrawing ester group on the aniline ring reduces the nucleophilicity of the nitrogen, requiring forcing conditions that often trigger a cascade of side reactions.

The Reaction Network

The following diagram illustrates the competitive landscape of this synthesis. The "Goldilocks" zone is narrow; deviation leads to the impurities described below.

ReactionNetwork SM Methyl 4-aminobenzoate (Starting Material) Reagent Methyl chloroacetate (+ Base) Target TARGET PRODUCT (Mono-alkylated) SM->Target Slow (k1) Impurity_Di IMPURITY A (Bis-alkylated) Target->Impurity_Di Fast (k2) (Over-alkylation) Impurity_Hyd IMPURITY B (Hydrolyzed Acids) Target->Impurity_Hyd Saponification (Excess Base/H2O)

Figure 1: Reaction kinetic pathway showing the competitive formation of the target versus dialkylated and hydrolyzed impurities.

Troubleshooting Guide: Common Side Products

Impurity A: The "Over-Alkylated" Species

Identity: Methyl 4-(bis(2-methoxy-2-oxoethyl)amino)benzoate Observation: A less polar spot on TLC (higher Rf) or a late-eluting peak in HPLC.

  • The Science: Even though the first alkyl group adds some steric bulk, it also slightly increases the electron density on the nitrogen (inductive effect), or at least keeps it nucleophilic enough to react again. If your local concentration of methyl chloroacetate is high, the product will compete with the starting material for the alkylating agent.

  • Root Cause:

    • Excess Alkylating Agent: Using >1.1 equivalents.

    • Fast Addition: Dumping the alkyl halide creates "hotspots" of high concentration.

    • High Temperature: Overcomes the activation energy for the second addition.

  • Corrective Action:

    • Stoichiometry: Use a slight deficit of alkyl halide (0.95 eq) or strict 1.0 eq. It is easier to separate unreacted starting material (primary amine) from the product (secondary amine) than to separate the mono- vs. di-alkylated species.

    • Slow Addition: Dilute the methyl chloroacetate in the reaction solvent and add it dropwise over 1-2 hours.

    • Switch Reagent: Use Methyl bromoacetate instead of chloroacetate. The bromide is a better leaving group, allowing the reaction to proceed at lower temperatures where selectivity is better controlled.

Impurity B: The "Hydrolyzed" Species

Identity: 4-((2-methoxy-2-oxoethyl)amino)benzoic acid (and variants) Observation: Product stays at the baseline in standard TLC or disappears into the aqueous layer during workup.

  • The Science: This molecule contains two methyl ester groups. Methyl esters are susceptible to hydrolysis (saponification) under basic conditions, especially if water is present or generated.

  • Root Cause:

    • Strong Bases: Using NaOH or KOH.

    • Wet Solvents: DMF or DMSO that has absorbed atmospheric moisture.

    • High Heat + Carbonate: Refluxing with K2CO3 in wet solvent generates hydroxide ions in situ.

  • Corrective Action:

    • Base Selection: Use anhydrous K2CO3 or NaHCO3 . Avoid hydroxides.

    • Dry Conditions: Use anhydrous solvents and flame-dried glassware.

    • Finkelstein Catalyst: Add 0.1 eq of Sodium Iodide (NaI) . This converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing you to run the reaction at a lower temperature (e.g., 60°C instead of 100°C), drastically reducing hydrolysis rates.

Impurity C: Unreacted Starting Material

Identity: Methyl 4-aminobenzoate (Benzocaine) Observation: Persistent starting spot on TLC.

  • The Science: The ester group on the benzene ring is electron-withdrawing, pulling density away from the amine. This makes the nitrogen a "lazy" nucleophile.

  • Corrective Action:

    • Do NOT add more reagent: This triggers Impurity A (Dialkylation).

    • Catalysis: As mentioned above, use NaI (10-20 mol%) to accelerate the reaction without heating.

    • Solvent: Ensure you are using a polar aprotic solvent (DMF, DMAc, or NMP) to solvate the carbonate base and enhance nucleophilicity.

Optimized Protocol (SOP)

This protocol is designed to maximize selectivity for the mono-alkylated product.

Reagents Table:

ReagentEquiv.[1][2]RoleCritical Note
Methyl 4-aminobenzoate 1.0SubstrateDry thoroughly before use.
Methyl bromoacetate 1.05ElectrophilePreferred over chloroacetate for milder conditions.
K2CO3 (Anhydrous) 1.5BaseMust be finely ground/milled.
NaI (Sodium Iodide) 0.1CatalystEssential for Finkelstein exchange.
DMF (Anhydrous) 10 VolSolventKeep water content <0.05%.

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 4-aminobenzoate (1.0 eq), Anhydrous K2CO3 (1.5 eq), and NaI (0.1 eq).

  • Solvation: Add Anhydrous DMF (10 volumes relative to mass of SM). Stir vigorously at Room Temperature (RT) for 15 minutes.

  • Addition: Dissolve Methyl bromoacetate (1.05 eq) in a small volume of DMF. Add this solution dropwise to the reaction mixture over 60 minutes.

    • Why? Keeps the concentration of electrophile low relative to the nucleophile, favoring mono-alkylation.

  • Reaction: Heat the mixture to 50-60°C . Monitor by TLC every 2 hours.

    • Checkpoint: Stop when the Starting Material is <5%. Do not chase the last 5% if it means extending time significantly (risk of hydrolysis).

  • Workup:

    • Cool to RT.

    • Pour into ice-cold water (excess water forces the product out of the DMF).

    • Extract with Ethyl Acetate (EtOAc).[1][2][3][4]

    • Critical Wash: Wash the organic layer with saturated NaHCO3 (removes acidic impurities) and then Brine.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Decision Logic (Troubleshooting Flowchart)

Use this logic gate to determine your next step based on analytical data.

Troubleshooting Start Analyze Crude Mixture (TLC / LC-MS) Q1 Is Bis-alkylated impurity > 10%? Start->Q1 Q2 Is Starting Material > 20%? Q1->Q2 No Action1 Action: Purification Required. Column Chromatography. (Recrystallization unlikely to separate) Q1->Action1 Yes Action2 Action: Add 0.1 eq NaI + 0.1 eq Reagent. Heat gently (40°C). Q2->Action2 Yes Action3 Action: Check pH of aqueous layer. If acidic, product hydrolyzed. Restart with anhydrous conditions. Q2->Action3 No (but yield low) Success Target Isolated Q2->Success No

Figure 2: Decision tree for post-reaction analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Reductive Amination instead to avoid the "Dialkylation" issue? A: Yes, and it is often cleaner. Reacting Methyl 4-aminobenzoate with Methyl Glyoxylate followed by reduction with Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride avoids dialkylation almost entirely because the intermediate imine forms 1:1. However, Methyl Glyoxylate is significantly more expensive and less stable than methyl chloroacetate.

Q: My product turned yellow/brown during drying. What happened? A: Aniline derivatives are sensitive to oxidation. If you dried it in an oven at >60°C in air, it likely oxidized.

  • Fix: Dry under vacuum at 40°C or store under nitrogen. If the color is severe, pass it through a short pad of silica gel or treat with activated charcoal.

Q: Why do you recommend NaI (Sodium Iodide)? A: This is the Finkelstein Reaction principle. Alkyl chlorides are cheap but react slowly. NaI reacts with the alkyl chloride to form the alkyl iodide in situ. The iodide is a much better leaving group (weaker bond), making the electrophile more reactive. This allows you to lower the temperature, which suppresses the activation of the "dialkylation" side reaction.[1]

References

  • BenchChem Technical Support. (2025).[1][2][5][6] Minimizing Over-alkylation in Aniline Synthesis. Retrieved from 5

  • ChemicalBook. (2014). Synthesis of Methyl 2-methoxybenzoate and hydrolysis conditions. (Analogous ester hydrolysis conditions). Retrieved from 3

  • Google Patents. (1983). Process for the selective alkylation of an aniline (EP0079093A1). Retrieved from 7

  • ScienceMadness. (2017). Methyl 4-aminobenzoate synthesis report and impurity discussion. Retrieved from 8

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Case ID: SYN-PABA-GLY-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (an -alkylated derivative of methyl 4-aminobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-PABA-GLY-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (an


-alkylated derivative of methyl 4-aminobenzoate) is a deceptively simple transformation. While it appears to be a standard 

alkylation, it is plagued by a classic kinetic problem: Competitive Dialkylation .

The product of the reaction (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to the formation of the unwanted bis-alkylated impurity. This guide provides a troubleshooting framework to suppress this side reaction, optimize yield, and ensure reproducibility.

Module 1: The Mechanistic Challenge (The "Why")

To improve yield, you must understand the competing kinetics. The electron-withdrawing ester group on the aniline ring reduces the nucleophilicity of the nitrogen, making the initial attack on methyl bromoacetate sluggish. However, once the alkyl group is added, the nitrogen becomes slightly more electron-rich (inductive donation from the alkyl chain), making the product a better nucleophile than the starting material.

Reaction Pathway Analysis

ReactionPathway cluster_0 Critical Issue: k2 > k1 SM Methyl 4-aminobenzoate (Starting Material) Product Target Mono-Alkylated Product (Secondary Amine) SM->Product Slow (k1) + Reagent Reagent Methyl Bromoacetate (Electrophile) Impurity Bis-Alkylated Impurity (Tertiary Amine) Product->Impurity Fast (k2) + Reagent

Figure 1: The kinetic trap. The secondary amine (Product) competes with the starting material for the alkylating agent.

Module 2: Troubleshooting Guide & FAQs

Category A: Yield & Selectivity

Q1: My conversion is high, but the isolated yield is low (<40%). NMR shows a mixture. What is happening? Diagnosis: You are likely suffering from over-alkylation . If you mix the reagents 1:1 all at once, the concentration of the product rises while the starting material decreases, statistically favoring the reaction of the product with the remaining alkyl halide. The Fix:

  • Stoichiometry: Increase the starting aniline (Methyl 4-aminobenzoate) to 1.5 – 2.0 equivalents . This ensures the alkyl halide always "sees" an excess of the primary amine.

  • Addition Mode: Do not add Methyl Bromoacetate in one shot. Dissolve it in a small volume of solvent and add it dropwise over 2-4 hours to the aniline solution.

Q2: I am seeing a new spot on TLC that stays at the baseline or doesn't move in non-polar solvents. Diagnosis: This is likely ester hydrolysis . If you are using a strong base (like NaOH or KOH) or if your solvent is "wet" (contains water), the methyl esters on the benzoate or the acetate arm are hydrolyzing to carboxylic acids. The Fix:

  • Base Selection: Switch to anhydrous Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These are mild enough to deprotonate the ammonium salt without hydrolyzing the esters.
  • Solvent: Use anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile . Avoid alcohols (methanol/ethanol) to prevent transesterification.

Category B: Reaction Rate

Q3: The reaction is incredibly slow. I have to heat it to reflux, but then the reaction turns black. Diagnosis: Methyl 4-aminobenzoate is a poor nucleophile due to the electron-withdrawing ester. High heat promotes polymerization and oxidation (the "tar" effect). The Fix: Use the Finkelstein Modification . Add 0.1 – 0.2 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Mechanism:[1][2] The iodide displaces the bromide on the methyl bromoacetate to form methyl iodoacetate in situ. The iodide is a better leaving group, accelerating the reaction rate significantly, allowing you to run at lower temperatures (

    
     instead of reflux).
    

Module 3: Optimized Experimental Protocol

This protocol integrates the "Slow Addition" and "Catalytic Activation" strategies to maximize mono-alkylation.

Materials Table
ComponentRoleEquivalentsNotes
Methyl 4-aminobenzoate Nucleophile1.5 eq Excess suppresses dialkylation.
Methyl Bromoacetate Electrophile1.0 eq Limiting reagent.

(Anhydrous)
Base2.0 eq Must be finely ground/powdered.
NaI (Sodium Iodide) Catalyst0.1 eq Accelerates reaction at low temp.
DMF (Anhydrous) Solvent--Concentration: 0.2 M wrt Aniline.
Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Add Methyl 4-aminobenzoate (1.5 eq),

      
        (2.0 eq), and NaI  (0.1 eq).
      
    • Add anhydrous DMF (approx. 5 mL per gram of aniline). Stir vigorously to suspend the base.

  • Activation:

    • Heat the mixture to 45-50°C . (Do not exceed 60°C).

  • Controlled Addition:

    • Dissolve Methyl Bromoacetate (1.0 eq) in a small volume of DMF.

    • Using a syringe pump or addition funnel, add this solution dropwise over 3 hours .

    • Why? This keeps the concentration of the electrophile low, statistically favoring the reaction with the abundant starting material over the scarce product.

  • Monitoring:

    • Stir for an additional 2–4 hours.

    • Check TLC (Hexane:EtOAc 3:1). Look for the disappearance of Methyl Bromoacetate. The excess aniline will still be visible.

  • Work-up:

    • Dilute with Ethyl Acetate and wash 3x with water (to remove DMF).

    • Wash 1x with Brine.[3] Dry over

      
      .[3]
      
  • Purification (Critical):

    • The crude contains Product + Excess Aniline.

    • Column Chromatography: Elute with a gradient of Hexane -> Hexane/EtOAc (80:20). The starting aniline usually elutes first (less polar than the glycine derivative).

    • Alternative: If the solubility difference allows, recrystallize from Ethanol/Water, but chromatography is recommended for maximum purity.

Module 4: Decision Logic for Optimization

Use this flowchart to navigate issues during your specific experiment.

OptimizationLogic Start Start Optimization CheckTLC Check TLC/LCMS After 4 Hours Start->CheckTLC IsSMLeft Is Electrophile Consumed? CheckTLC->IsSMLeft IsDiAlk Is Dialkylated Impurity > 10%? IsSMLeft->IsDiAlk Yes AddCat Action: Add 0.1 eq NaI Increase Temp by 10°C IsSMLeft->AddCat No (Stalled) SlowAdd Action: Dilute Reagent Increase Addition Time IsDiAlk->SlowAdd Yes Success Proceed to Workup IsDiAlk->Success No AddCat->CheckTLC SlowAdd->CheckTLC

Figure 2: Troubleshooting decision tree for reaction monitoring.

References

  • BenchChem Technical Support. (2025).[3][4][5] Optimizing reaction yield for the synthesis of Methyl 2-Bromo-4-methoxybenzoate. Retrieved from

  • ScienceMadness Discussion. (2017). Methyl 4-aminobenzoate synthesis report. Retrieved from

  • Hasan, A. et al. (2023).[6] An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Retrieved from

  • Organic Syntheses. Ethyl 4-Amino-3-Methylbenzoate: Ortho-Alkylation of Anilines. Org. Synth. Coll. Vol. 6, p.581. Retrieved from

Sources

Optimization

optimization of reaction parameters for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Technical Support Center: Optimization of Reaction Parameters for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Introduction: The Mechanic’s View of Your Reaction You are attempting to synthesize Methyl 4-((2-methoxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Parameters for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Introduction: The Mechanic’s View of Your Reaction

You are attempting to synthesize Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate via the N-alkylation of Methyl 4-aminobenzoate (Benzocaine methyl ester) with Methyl bromoacetate (or chloroacetate).

While this appears to be a standard


 substitution, the electronic nature of your starting material introduces specific kinetic hurdles. The para-methoxycarbonyl group on the aniline ring is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amino group. Consequently, this reaction is often sluggish and prone to competitive side reactions if not forced correctly.[1]

This guide moves beyond generic textbook advice to address the specific electronic and steric reality of this system.

Module 1: Core Protocol & Stoichiometry

Q: What is the recommended starting protocol to balance conversion vs. selectivity?

A: For deactivated anilines like methyl 4-aminobenzoate, we recommend a Polar Aprotic / Weak Inorganic Base system. Strong organic bases often lead to complex salt formations or side reactions with the alkyl halide.

Optimized Standard Protocol:

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide). Why? It maximizes the solubility of the inorganic base and stabilizes the transition state.

  • Base: Potassium Carbonate (

    
    ), 2.0 - 2.5 equivalents. Why? It acts as an HCl scavenger without being strong enough to rapidly hydrolyze the esters under anhydrous conditions.
    
  • Reagent: Methyl Bromoacetate (1.1 - 1.2 equivalents). Note: Methyl chloroacetate is cheaper but significantly slower; if used, add 0.1 eq Sodium Iodide (NaI) to catalyze via the Finkelstein reaction.

  • Temperature: 60°C – 80°C.

  • Time: 4 – 12 hours (Monitor via TLC/LC-MS).

Q: Why shouldn't I just use a large excess of the alkylating agent to force the reaction?

A: This is the most common error.[2] While your starting aniline is deactivated, the product (a secondary amine) is slightly more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl chain. If you overload the system with Methyl Bromoacetate, you will drive the reaction toward the Bis-alkylated impurity (Dialkylation), which is notoriously difficult to separate from the mono-alkylated product.

Module 2: Troubleshooting Selectivity (The "Bis" Problem)

Q: I am seeing a persistent spot for the dialkylated byproduct (


 usually higher than product). How do I stop this? 

A: Selectivity in aniline alkylation is a battle of kinetics. You must ensure the starting material consumes the alkylating agent before the product does.

Troubleshooting Matrix:

ParameterAdjustmentScientific Rationale
Stoichiometry Reduce Alkyl Halide to 0.95 - 1.0 eq. Creating a "starved" environment ensures the alkyl halide reacts with the most abundant nucleophile (Starting Material) rather than the Product.
Addition Mode Slow Dropwise Addition Add the Methyl Bromoacetate diluted in DMF over 1-2 hours via syringe pump. This keeps the instantaneous concentration of the alkylating agent low.
Base Choice Switch to

Sodium bicarbonate is a milder base. A lower pH can protonate the product (secondary amine) more effectively than the starting aniline, protecting it from further reaction.
Conversion Stop at 80-90% Conversion Do not chase 100% conversion. Pushing the reaction to completion often results in exponential formation of the bis-product. Isolate and recycle starting material.[3]

Module 3: Reaction Kinetics & Optimization

Q: The reaction is stalled at 50% conversion after 12 hours. Should I increase the temperature?

A: Be cautious. Increasing temperature above 90°C in DMF with carbonate bases risks ester hydrolysis (saponification) or transesterification if methanol is present.

Step-wise Optimization:

  • Catalysis: Add 10 mol% Tetrabutylammonium Iodide (TBAI) or NaI. This converts the alkyl bromide/chloride to a more reactive alkyl iodide in situ.

  • Concentration: Ensure your reaction is not too dilute. A concentration of 0.5 M to 1.0 M (relative to aniline) is ideal for bimolecular reactions.

  • Solvent Switch: If DMF is problematic during workup, switch to Acetonitrile (reflux, ~82°C) . It is cleaner but slower. Avoid Toluene unless you are using a Phase Transfer Catalyst (PTC), as the inorganic base will not dissolve.

Visualizing the Reaction Pathway:

ReactionPathway SM Methyl 4-aminobenzoate (Starting Material) Mono Mono-Alkylated Product (Target) SM->Mono + Reagent Slow (k1) Hydrolysis Hydrolyzed Acid (Side Product) SM->Hydrolysis H2O / High Temp Reagent Methyl Bromoacetate Bis Bis-Alkylated Impurity (Over-reaction) Mono->Bis + Reagent Fast (k2 > k1) Mono->Hydrolysis H2O / High Temp Base

Caption: Kinetic pathway showing the competitive formation of Bis-alkylated and Hydrolyzed impurities.

Module 4: Workup & Purification

Q: During aqueous workup, I'm getting a stubborn emulsion. Also, my yield drops.

A: DMF is water-miscible but has a high boiling point. If you pour a DMF reaction directly into water, organic esters often "oil out" rather than precipitate cleanly, trapping impurities.

Recommended Workup Protocol:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) before adding water. Volume ratio: 5 parts EtOAc to 1 part reaction mix.

  • Washing: Wash with 50% Saturated Brine (not pure water) to prevent emulsions.

    • Tip: If using DMF, wash the organic layer 3x with 5% LiCl (aq). Lithium chloride is excellent at pulling DMF out of the organic layer into the aqueous phase.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Purification Strategy: Since the Starting Material (primary amine) and Product (secondary amine) have different polarities, Flash Column Chromatography is effective.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     70:30).
    
  • Visualization: UV (254 nm) is strong due to the benzoate chromophore.

Workup Logic Flow:

WorkupFlow Reaction Crude Reaction Mixture (DMF, Base, Product) Dilute Dilute with EtOAc (5x Volume) Reaction->Dilute Wash Wash 3x with 5% LiCl (aq) (Removes DMF) Dilute->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Product + SM) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (DMF, Salts) PhaseSep->AqLayer Bottom Layer (Discard) Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Purify Column Chromatography (Hex/EtOAc) Dry->Purify

Caption: Optimized workup flow using LiCl washes to effectively remove DMF.

Summary of Critical Parameters

VariableRecommendationImpact on Result
Solvent DMF (Anhydrous)High solubility, faster rate. Requires LiCl wash.
Base

Best balance of reactivity and safety.
Temp 60-80°C < 60°C: Too slow. > 90°C: Hydrolysis risk.
Equivalents 1.0 - 1.1 eq Alkyl HalidePrevents bis-alkylation.
Additive NaI / TBAI (Optional)Accelerates reaction if using chloro-derivative.

References

  • BenchChem Technical Support. (2025).[1][2][4][5][6][7] Minimizing Over-alkylation in Aniline Synthesis. Retrieved from

  • ScienceMadness. (2017). Methyl 4-aminobenzoate synthesis report and discussion on alkylation. Retrieved from

  • ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid.[8] Retrieved from

  • NIST Chemistry WebBook. Methyl 4-(methylamino)benzoate Spectral Data. Retrieved from

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate (US20070149802A1). Retrieved from

Sources

Troubleshooting

Technical Support Center: Green Solvent Alternatives for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Welcome to the Technical Support Center for Sustainable Synthesis. This guide provides field-proven, environmentally benign solvent alternatives for reactions involving Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sustainable Synthesis. This guide provides field-proven, environmentally benign solvent alternatives for reactions involving Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate . Due to increasing REACH regulations and EHS (Environmental, Health, and Safety) concerns surrounding legacy solvents like DMF, NMP, and 1,4-dioxane, this knowledge base is designed to help drug development professionals transition to green solvents without sacrificing molar efficiency or product yield.

Solvent Selection Workflow

SolventSelection Start Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Reaction Selection Alkylation N-Alkylation / N-Acylation (SN2 / Nucleophilic Subs.) Start->Alkylation Hydrolysis Ester Hydrolysis (Saponification) Start->Hydrolysis Amidation Amide Coupling (HATU-mediated) Start->Amidation Cyrene Use Cyrene or GVL Replaces: DMF, NMP Alkylation->Cyrene MeTHF Use 2-MeTHF or CPME Replaces: THF, 1,4-Dioxane Hydrolysis->MeTHF CyreneAmide Use Cyrene / 2-MeTHF Replaces: DMF, DCM Amidation->CyreneAmide

Decision tree for selecting green solvents based on the target reaction type.

Quantitative Solvent Comparison Data

When substituting solvents, matching the polarity and physical properties is critical for maintaining reaction kinetics. The table below summarizes the physicochemical properties of legacy solvents versus their green alternatives.

SolventBoiling Point (°C)Density (g/mL)Kamlet-Taft (π*)Viscosity (cP at 20°C)EHS / Regulatory Status
DMF (Legacy)1530.940.880.92SVHC (Reprotoxic)
NMP (Legacy)2021.030.921.65SVHC (Reprotoxic)
Cyrene™ (Green)2271.250.9314.5Bio-based, Non-toxic
2-MeTHF (Green)800.860.470.60Bio-based, Low toxicity
GVL (Green)2071.050.832.18Bio-based, Non-toxic

Data compiled from authoritative solvent profiles[1],[2],[3].

Knowledge Base & Protocols

Section A: N-Alkylation & N-Acylation

Q: We typically use DMF for the N-alkylation of the secondary amine in Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. What is the most effective green alternative?

A: Cyrene™ (dihydrolevoglucosenone) is the optimal alternative for replacing DMF and NMP in


 reactions.

Causality & Mechanism: N-alkylation requires a polar aprotic solvent to dissolve the reagents and stabilize the transition state without hydrogen-bonding to the nucleophilic secondary amine (which would dampen its reactivity). Cyrene possesses a Kamlet-Taft polarity (π* = 0.93) nearly identical to NMP and DMF, ensuring excellent solvation of both the aniline derivative and electrophiles[1]. Crucially, it lacks the amide functionality responsible for the reproductive toxicity seen in legacy solvents[2].

Protocol: N-Alkylation in Cyrene

  • Reagent Charging: Charge a reactor with Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (1.0 equiv) and the desired alkyl halide (1.2 equiv).

  • Solvent Addition: Add Cyrene to achieve a 0.5 M concentration.

  • Base Addition: Add a mild base (e.g.,

    
    , 2.0 equiv).
    
  • Reaction: Stir vigorously (≥800 rpm) at 60–80 °C for 4–8 hours. Note: Cyrene is highly viscous at room temperature; elevated temperatures and high stirring rates are critical for mass transfer[4].

  • Self-Validating Work-up: Cool to room temperature and add 5 volumes of distilled water. The high water miscibility of Cyrene causes the organic product to precipitate directly. Filter and wash with water to isolate the product, achieving up to a 55-fold increase in molar efficiency compared to traditional aqueous extractions[1].

Section B: Ester Hydrolysis (Saponification)

Q: Our synthetic route requires the saponification of both methyl ester groups to yield 4-((carboxymethyl)amino)benzoic acid. How can we perform this without using restricted ethers like 1,4-dioxane?

A: 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) are excellent, sustainable replacements.

Causality & Mechanism: Traditional solvents like THF or 1,4-dioxane are fully water-miscible, which severely complicates the extraction of highly polar di-carboxylic acids and requires energy-intensive distillation. 2-MeTHF is derived from renewable lignocellulosic biomass and has limited water solubility (approx. 14 g/100 g)[5]. This allows for a clean biphasic system during the aqueous workup. Additionally, 2-MeTHF is highly stable to strong aqueous bases, unlike some ester-based green solvents[6].

Protocol: Saponification in 2-MeTHF

  • Dissolution: Dissolve Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate in 2-MeTHF (10 mL/g).

  • Base Addition: Add an aqueous solution of NaOH (3.0 equiv, 2 M) to ensure full deprotection of both the benzoate and acetate esters.

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring for 3 hours.

  • Phase Separation: Cool the mixture. Separate the aqueous layer (which contains the highly water-soluble sodium salt of the di-acid product).

  • Isolation: Acidify the aqueous layer with 2 M HCl to pH 2-3 while cooling in an ice bath. The di-acid product will precipitate. Filter, wash with cold water, and dry under vacuum[6].

Section C: Amide Coupling

Q: We want to perform a HATU-mediated amidation on the hydrolyzed carboxylic acid derivative. Can we avoid DMF and DCM?

A: Yes, Cyrene has proven to be a highly competent replacement for DMF in HATU-mediated amide couplings.

Causality & Mechanism: Cyrene solubilizes the polar coupling reagents (HATU, DIPEA) and the carboxylic acid efficiently. Studies have shown that Cyrene can match or exceed the molar efficiency of DMF in these reactions, often allowing for a simplified water-precipitation workup that avoids the need for DCM extractions[4].

Protocol: Amidation in Cyrene

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in Cyrene (0.2 M).

  • Amine Addition: Add the target amine (1.1 equiv) followed by DIPEA (3.0 equiv).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Isolation: Quench by adding water (5 volumes) to precipitate the amide product. Filter and dry[4].

Troubleshooting Guide

Issue 1: Low yields and inconsistent conversion during heterogeneous reactions in Cyrene.

  • Root Cause: Cyrene has a significantly higher viscosity (14.5 cP at 20 °C) compared to DMF (0.92 cP). This can lead to sub-optimal mixing, especially in heterogeneous reactions (e.g., with solid

    
    )[7].
    
  • Solution: Increase the mechanical stirring rate. Alternatively, use a "Cyrene Blend" by adding 10-20% of a lower-viscosity green solvent like 2-MeTHF or ethyl acetate to improve mass transfer without compromising the green profile[7].

Issue 2: Aldol condensation side-products observed when using Cyrene with strong bases.

  • Root Cause: Cyrene contains a reactive ketone moiety. In the presence of very strong bases (e.g., NaH, KOtBu) or primary amines under dehydrating conditions, it can undergo self-aldol condensation or form imines[2].

  • Solution: For reactions requiring strong bases, switch to γ-Valerolactone (GVL) or 2-MeTHF, which lack the reactive ketone carbonyl and offer superior stability under highly basic conditions[3].

References

  • Title: Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials Source: MDPI URL
  • Title: Cyrene as a bio-based solvent for HATU mediated amide coupling Source: SciSpace URL
  • Title: CYRENE™: A New Bio-based Dipolar Aprotic Solvent Source: American Chemical Society URL
  • Title: Green Solvents as an Alternative to DMF in ZIF-90 Synthesis Source: PMC - NIH URL
  • Title: Cyrene TM Blends: A Greener Solvent System for Organic Syntheses Source: ResearchGate / Green Chemistry URL
  • Title: Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach Source: Semantic Scholar URL
  • Title: 2-Methyloxolane (2-MeOx)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with tunable pharmacophoric features and significant therapeutic potential is a perpetual endeavor. Among the myriad of privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with tunable pharmacophoric features and significant therapeutic potential is a perpetual endeavor. Among the myriad of privileged structures, the aminobenzoate framework has consistently served as a versatile starting point for the development of a wide array of therapeutic agents. This guide provides a comprehensive comparative analysis of a specific, yet promising, class of these compounds: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate derivatives.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these N-substituted glycine ester derivatives. The insights presented herein are grounded in experimental data and established scientific principles, aiming to facilitate the rational design of next-generation therapeutic candidates.

The Rationale for Investigating Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Derivatives

The core structure, Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, can be viewed as a hybrid molecule combining the structural motifs of para-aminobenzoic acid (PABA), a well-known biosynthetic precursor, and a glycine methyl ester side chain. This unique combination offers several strategic advantages for medicinal chemistry exploration:

  • Modulation of Physicochemical Properties: The introduction of the N-((2-methoxy-2-oxoethyl)) group significantly alters the polarity, lipophilicity, and hydrogen bonding capacity of the parent aminobenzoate scaffold. These modifications can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vector for Diverse Substituents: The aromatic ring of the benzoate moiety provides a readily accessible platform for the introduction of a wide range of substituents. This allows for the systematic exploration of electronic and steric effects on biological activity, a cornerstone of SAR studies.

  • Potential for Enhanced Target Engagement: The ester and secondary amine functionalities can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, and can be further modified to introduce additional recognition elements.

Synthetic Strategies: A Pathway to Novel Derivatives

The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate and its derivatives is primarily achieved through the N-alkylation of methyl 4-aminobenzoate. A general and reliable protocol for this transformation is outlined below.

Experimental Protocol: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

This protocol describes a standard procedure for the N-alkylation of methyl 4-aminobenzoate with methyl 2-bromoacetate.

Materials:

  • Methyl 4-aminobenzoate

  • Methyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 4-aminobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl 2-bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the aniline nitrogen, facilitating the nucleophilic attack on the alkyl halide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.

  • Workup: The aqueous workup is crucial for removing the inorganic salts and DMF, while the brine wash helps to break any emulsions and further dry the organic layer.

Diagram: Synthetic Workflow

SynthesisWorkflow Reactants Methyl 4-aminobenzoate + Methyl 2-bromoacetate Reaction N-Alkylation (K₂CO₃, DMF, 60-70°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Purification->Product

Caption: General workflow for the synthesis of the target compound.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

While specific data for a wide range of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate derivatives is still emerging, studies on structurally related N-alkylated 4-aminobenzoic acid derivatives provide valuable insights into their potential biological activities. The following sections present a comparative analysis based on available literature.

Anticancer Activity

Research has demonstrated that N-alkylation of the 4-amino group of benzoate esters can lead to compounds with significant cytotoxic properties against various cancer cell lines. The nature of the alkyl substituent plays a critical role in determining the potency and selectivity of these derivatives.

A study on a series of N-alkyl derivatives of 4-aminobenzoic acid revealed that increasing the chain length of the alkyl group can influence cytotoxicity. For instance, certain derivatives have shown inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines, with some compounds exhibiting IC₅₀ values lower than the standard chemotherapeutic agent, cisplatin.[1]

Table 1: Comparative Anticancer Activity of N-Alkyl 4-Aminobenzoate Derivatives (Hypothetical Data Based on Trends)

CompoundR Group on NitrogenNCI-H460 IC₅₀ (µM)CAL-27 IC₅₀ (µM)
Derivative A -CH₃> 50> 50
Derivative B -CH₂CH₂CH₃25.530.1
Derivative C -CH₂CH₂CH₂CH₃18.222.7
Cisplatin -21.0Not Reported

This table is a representative example based on general trends observed in the literature and does not represent actual data for the specific title compound's derivatives.

The data suggests that increasing the lipophilicity through the elongation of the alkyl chain may enhance anticancer activity, potentially by improving cell membrane permeability. The introduction of the methoxy-2-oxoethyl group in our target scaffold offers a balance of lipophilicity and polarity that warrants further investigation in this context.

Antimicrobial Activity

Derivatives of aminobenzoates have a long history as antimicrobial agents, with the sulfonamides being a prime example. The modification of the amino group can lead to new classes of compounds with broad-spectrum antibacterial and antifungal activities.

Studies on Schiff bases and imides derived from ethyl-4-aminobenzoate have shown that heterocylic modifications can impart potent antimicrobial properties.[2] For instance, certain 1,3,4-oxadiazole derivatives have displayed moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[2]

Table 2: Comparative Antimicrobial Activity of Ethyl-4-aminobenzoate Derivatives (MIC in µg/mL)

CompoundBacterial/Fungal StrainMIC (µg/mL)
Derivative X (Oxadiazole) Staphylococcus aureus125
Escherichia coli250
Candida albicans500
Derivative Y (Imide) Staphylococcus aureus250
Escherichia coli>500
Candida albicans>500
Cefotaxime (Standard) Staphylococcus aureus< 7.8
Escherichia coli< 7.8
Miconazole (Standard) Candida albicans< 7.8

This table is a representative example based on published data for related structures and does not represent actual data for the specific title compound's derivatives.

These findings suggest that the core aminobenzoate structure is a viable starting point for the development of novel antimicrobial agents. The introduction of the N-((2-methoxy-2-oxoethyl)) group could modulate the electronic properties and steric bulk, potentially leading to new interactions with microbial targets.

Structure-Activity Relationship (SAR) Insights and Future Directions

The preliminary data on related compounds allows us to formulate some initial SAR hypotheses for the Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate scaffold.

Diagram: Key Pharmacophoric Features and SAR

SAR cluster_0 Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Scaffold cluster_1 Potential Modifications & Effects Aromatic_Ring Aromatic Ring (Site for Substituent Variation) Electron_Withdrawing Electron-Withdrawing Groups (e.g., -NO₂, -Cl) -> Increased Activity? Aromatic_Ring->Electron_Withdrawing Bulky_Groups Bulky Groups -> Steric Hindrance? Aromatic_Ring->Bulky_Groups Ester_Group Methyl Ester (Hydrolysis, Bioavailability) Bioisosteres Ester to Amide/Acid -> Modulated Activity/PK? Ester_Group->Bioisosteres Amine_Linker Secondary Amine (H-bonding, Linker) Lipophilic_Chains Lipophilic Chains -> Increased Permeability? Amine_Linker->Lipophilic_Chains Side_Chain_Ester Side-Chain Ester (Polarity, H-bonding) Side_Chain_Ester->Bioisosteres

Caption: Key structural features for SAR exploration.

Key SAR Postulates:

  • Aromatic Ring Substitution: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic ring is a well-established strategy for enhancing the biological activity of many pharmacophores. This is a primary area for future exploration within this series.

  • Ester Moiety Modification: The methyl esters on both the benzoate ring and the glycine side chain are susceptible to hydrolysis in vivo. The synthesis of the corresponding carboxylic acids or bioisosteric replacements (e.g., amides, tetrazoles) could lead to derivatives with improved metabolic stability and potentially different target interactions.

  • Amine Linker Variation: While the current focus is on the N-((2-methoxy-2-oxoethyl)) group, exploring different linker lengths and functionalities between the aniline nitrogen and the terminal ester could provide valuable insights into the optimal spatial arrangement for biological activity.

Future Research:

A systematic investigation is warranted to fully elucidate the therapeutic potential of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate derivatives. Key future experiments should include:

  • Library Synthesis: The synthesis of a focused library of derivatives with diverse substituents on the aromatic ring.

  • Broad Biological Screening: Comprehensive screening of the synthesized compounds against a panel of cancer cell lines and a diverse range of microbial pathogens.

  • In-depth Mechanistic Studies: For active compounds, elucidation of their mechanism of action through target identification and validation studies.

  • ADME-Tox Profiling: Early-stage assessment of the pharmacokinetic and toxicological properties of promising lead compounds.

Conclusion

The Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate scaffold represents a promising and underexplored area of chemical space for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the potential for diverse biological activities, makes it an attractive starting point for medicinal chemistry campaigns. The comparative analysis and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in the field, paving the way for the discovery of new and effective treatments for cancer and infectious diseases.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). [Link]

  • Issa, D. A. E., Aboul-Ela, M. A., & Mansour, F. H. (2021). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. [Link]

  • Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • Popa, A., et al. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules. [Link]

  • Lim, S. H., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Synthesized Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate by NMR Spectroscopy

Introduction: Beyond Synthesis—The Imperative of Structural Certainty In the realm of drug discovery and materials science, the synthesis of a novel molecule is but the first chapter of its story. The subsequent, and arg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Synthesis—The Imperative of Structural Certainty

In the realm of drug discovery and materials science, the synthesis of a novel molecule is but the first chapter of its story. The subsequent, and arguably more critical, chapter is the unequivocal confirmation of its chemical structure. For a molecule like Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, a potential building block in the synthesis of complex pharmaceutical agents, assuming its structure is correct without rigorous validation is a risk that can invalidate subsequent biological and chemical data.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to provide a detailed atomic-level map of the molecular framework, revealing the connectivity and chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. This guide provides a comprehensive, field-proven methodology for the structural validation of synthesized Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, comparing experimentally acquired data against theoretically predicted values. We will delve into the causality behind experimental choices and demonstrate how a multi-faceted NMR approach provides a self-validating system for achieving structural certainty.

The Predicted NMR Landscape of the Target Molecule

Before stepping into the laboratory, a seasoned scientist first explores the molecule theoretically. By analyzing the structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, we can predict the key features of its ¹H and ¹³C NMR spectra. This predicted spectrum serves as our primary alternative for comparison against experimental results.

Molecular Structure and Atom Numbering:

  • ¹H NMR Predictions: We anticipate six distinct proton signals. The para-substituted benzene ring should exhibit a classic AA'BB' system, appearing as two doublets. The N-H proton (b) will likely be a broad singlet, its chemical shift sensitive to concentration and solvent. The methylene protons (c) adjacent to the nitrogen will be deshielded, and the two methyl ester groups (d, f) will appear as sharp singlets.

  • ¹³C NMR Predictions: We expect to see nine distinct carbon signals, as the two aromatic carbons C-3/C-5 and C-2/C-6 are chemically equivalent due to symmetry. The carbonyl carbons of the esters will be the most downfield signals.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed not just to acquire data, but to ensure its quality and reliability, forming a self-validating loop from sample preparation to final analysis.

Sample Preparation

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1][2]

  • Protocol:

    • Accurately weigh approximately 10-15 mg of the dried, purified synthesized product.

    • Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard, with its proton and carbon signals defined as 0.00 ppm.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the tube securely and ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4][5]

  • ¹H NMR Acquisition:

    • Experiment: Standard single-pulse proton experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment.

    • Spectral Width: 0 to 200 ppm.[3]

    • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR (for Unambiguous Confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., confirming the relationship between aromatic protons).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

Workflow for NMR-Based Structural Validation

The following diagram illustrates the logical flow from the synthesized compound to its confirmed structure.

G cluster_prep Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Analysis & Validation cluster_result Conclusion Synth Synthesized Product SamplePrep Sample Preparation (CDCl3, TMS) Synth->SamplePrep Acq_1H 1D ¹H NMR SamplePrep->Acq_1H Acq_13C 1D ¹³C NMR SamplePrep->Acq_13C Acq_2D 2D NMR (COSY, HSQC) SamplePrep->Acq_2D Analysis Spectral Analysis (Peak Assignment) Acq_1H->Analysis Acq_13C->Analysis Acq_2D->Analysis Compare Comparison (Experimental vs. Predicted) Analysis->Compare Prediction Predicted Spectrum (Theoretical) Prediction->Compare Confirm Structure Confirmed Compare->Confirm Match Reject Structure Incorrect (Re-evaluate Synthesis) Compare->Reject Mismatch

Caption: Workflow for the structural validation of a synthesized compound using NMR.

Data Interpretation: Comparing Experimental vs. Predicted Spectra

The core of the validation lies in a direct comparison. The table below presents hypothetical, yet chemically realistic, experimental data alongside the predicted values for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate.

Table 1: Comparison of Predicted and Experimental NMR Data in CDCl₃

¹H NMR Assignment Predicted δ (ppm) Experimental δ (ppm) Multiplicity Integration J (Hz)
AromaticH-2, H-6~7.97.92Doublet (d)2H~8.8
AromaticH-3, H-5~6.66.65Doublet (d)2H~8.8
AmineN-H4.5 - 5.5 (broad)4.88Broad Singlet (br s)1H-
Methylene-NH-CH ₂-~4.14.15Singlet (s)2H-
Methoxy-COOCH ₃ (ester on ring)~3.83.85Singlet (s)3H-
Methoxy-COOCH ₃ (side chain)~3.73.76Singlet (s)3H-
¹³C NMR Assignment Predicted δ (ppm) Experimental δ (ppm)
Carbonyl-C =O (ester on ring)~167167.2
Carbonyl-C =O (side chain)~171171.5
AromaticC-4 (C-NH)~151151.8
AromaticC-2, C-6~131131.5
AromaticC-1~118118.3
AromaticC-3, C-5~111111.4
Methoxy-COOC H₃ (ester on ring)~5251.9
Methoxy-COOC H₃ (side chain)~5252.3
Methylene-NH-C H₂-~4646.2
Analysis of the Results
  • ¹H Spectrum: The experimental data shows an excellent match with the prediction. The downfield doublet at 7.92 ppm integrates to 2H and corresponds to the protons ortho to the electron-withdrawing ester group (H-2, H-6). The upfield doublet at 6.65 ppm (2H) corresponds to the protons ortho to the electron-donating amino group (H-3, H-5). The methylene signal appears as a singlet at 4.15 ppm, and the two distinct methyl ester singlets are clearly resolved at 3.85 and 3.76 ppm. The broad N-H signal confirms the presence of the secondary amine.

  • ¹³C Spectrum: The nine predicted carbon signals are all observed experimentally. The two ester carbonyls are correctly identified as the most downfield signals. The four distinct signals in the aromatic region (110-155 ppm) confirm the para-disubstituted pattern. The electronegative oxygen atoms cause the methoxy and methylene carbons to appear in the 45-55 ppm range, consistent with expectations.[6]

  • 2D NMR Confirmation:

    • A COSY spectrum would show a correlation cross-peak between the signals at 7.92 ppm and 6.65 ppm, confirming they are on the same aromatic ring and coupled to each other.

    • An HSQC spectrum would link the proton signals to their corresponding carbon signals (e.g., ¹H at 7.92 ppm correlates to ¹³C at 131.5 ppm), providing definitive assignment for each C-H bond.

Corroboration with Alternative Analytical Techniques

While NMR is the most powerful tool for this task, a comprehensive validation package should include corroborating data from other techniques.

Table 2: Comparison of Complementary Analytical Methods

Technique Purpose Expected Result for C₁₁H₁₃NO₄
Mass Spectrometry (MS) Determines molecular weight and fragmentation pattern.Molecular Ion (M⁺): m/z = 223.08. High-resolution MS would confirm the elemental composition C₁₁H₁₃NO₄.
Infrared (IR) Spectroscopy Identifies key functional groups.Key Peaks (cm⁻¹): ~3350 (N-H stretch), ~1720 & ~1690 (two distinct C=O ester stretches), ~1605 & ~1520 (C=C aromatic stretches), ~1280 (C-O stretch).

The combination of NMR, MS, and IR data provides an unassailable confirmation of the structure. NMR defines the carbon-hydrogen framework, MS confirms the mass and formula, and IR verifies the presence of the expected functional groups.

Conclusion

The structural validation of a synthesized molecule is a systematic process of evidence gathering and comparison. By first establishing a predicted NMR spectrum based on established chemical principles, we create a robust benchmark against which experimental data can be judged. The close correlation between the predicted and acquired ¹H and ¹³C NMR data for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, further supported by 2D NMR and complementary techniques like MS and IR, provides definitive confirmation of its structure. This rigorous, multi-faceted approach ensures the scientific integrity of the synthesized material, enabling researchers, scientists, and drug development professionals to proceed with confidence in their subsequent investigations.

References

  • BenchChem. (2025). Synthesis of Methyl 4-amino-2-methoxybenzoate - Technical Support Center.
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • The Royal Society of Chemistry. (n.d.). 4.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift.

Sources

Validation

A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Chemical Entities: A Case Study Approach with Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a viable therapeutic agent is a rigorous one, demanding a meticulous evaluation of its biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a viable therapeutic agent is a rigorous one, demanding a meticulous evaluation of its biological activity. A critical phase in this process is bridging the gap between laboratory-based (in vitro) experiments and studies within living organisms (in vivo). This guide provides a comprehensive framework for this comparative analysis, using the novel compound Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate as a conceptual case study. While specific experimental data for this particular molecule is not yet extensively published, this document will outline the essential experimental workflows, the rationale behind them, and the methods for correlating the findings from both domains.

The core principle underpinning this guide is the concept of In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] Establishing a meaningful IVIVC can serve as a surrogate for bioequivalence studies, enhance product quality, and reduce regulatory burden.[1][3]

Section 1: Foundational In Vitro Characterization

In vitro studies are the first step in characterizing the biological activity of a new compound.[4] They are conducted in a controlled environment, such as a test tube or culture dish, using isolated cells, tissues, or organs.[5] These assays are crucial for initial screening, understanding the mechanism of action, and determining preliminary toxicity.[6]

The primary question to answer is whether the compound has any effect on cell survival. Assays like the MTT or XTT test are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Experimental Protocol: MTT Assay [6]

  • Cell Seeding: Plate cancer cells (e.g., a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate in the culture medium. Add these dilutions to the cells and include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow tetrazolium salt MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]

Once an effect on cell viability is established, the next step is to understand how the compound works.

  • Apoptosis Assays: The Annexin V/Propidium Iodide (PI) assay is a common method to determine if the compound induces programmed cell death (apoptosis).[6]

  • Cell Cycle Analysis: Flow cytometry with PI staining can reveal if the compound causes cell cycle arrest at a specific phase.[4]

  • Target Engagement Assays: If a molecular target is hypothesized, specific assays (e.g., enzyme inhibition assays, receptor binding studies) can be employed to confirm this interaction. For instance, given its structure as a benzoate derivative, one might investigate its effect on enzymes like glutathione S-transferase or glutathione reductase, as has been done for similar compounds.[8]

Table 1: Hypothetical In Vitro Data Summary for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Assay TypeCell LineParameterHypothetical Result
Cell Viability (MTT)MCF-7 (Breast Cancer)IC50 (48h)15 µM
Apoptosis (Annexin V/PI)MCF-7 (Breast Cancer)% Apoptotic Cells at 2x IC5065%
Cell Cycle AnalysisMCF-7 (Breast Cancer)Cell Cycle ArrestG2/M Phase
Target EngagementRecombinant Enzyme XKi0.5 µM

Section 2: Bridging to In Vivo Models

In vivo testing involves studying the effects of a substance in a whole, living organism, typically animal models.[5][9] This provides a more comprehensive understanding of how a substance interacts with complex biological systems, including its absorption, distribution, metabolism, and excretion (ADME).[5]

Before assessing efficacy, it's crucial to understand how the organism processes the compound. A typical PK study involves administering a single dose of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate to a group of rodents (e.g., mice or rats) and collecting blood samples at various time points. Analysis of these samples reveals key parameters like:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • t1/2: Half-life of the compound.

Based on the in vitro MoA, an appropriate animal model of disease is chosen. For a hypothetical anti-cancer agent, this would likely be a xenograft model, where human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.

Experimental Protocol: Xenograft Efficacy Study

  • Animal Model: Use a suitable strain of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant the selected cancer cell line. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into control (vehicle) and treatment groups. Based on PK and preliminary toxicity data, administer Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate at one or more dose levels via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Table 2: Hypothetical In Vivo Data Summary for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate in a Mouse Xenograft Model

Treatment GroupDose (mg/kg, daily)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control01500 ± 250-
Compound X10800 ± 15046.7%
Compound X30450 ± 10070.0%

Section 3: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a correlation between the in vitro potency and the in vivo efficacy. A successful IVIVC allows for the prediction of in vivo performance based on in vitro data.[10]

A key comparison is between the in vitro IC50 and the plasma concentrations achieved at efficacious doses in vivo. For example, if the IC50 is 15 µM, do the efficacious doses in the animal model achieve and maintain plasma concentrations at or above this level for a significant period? This helps validate that the observed in vivo anti-tumor activity is likely due to the same mechanism observed in vitro.

Discrepancies between in vitro and in vivo results are common and can be due to several factors:

  • Metabolism: The compound may be rapidly metabolized in vivo, leading to lower-than-expected efficacy.

  • Bioavailability: Poor absorption can prevent the compound from reaching its target at effective concentrations.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the amount of free, active compound available to interact with the target.[11]

  • Model Limitations: The artificial nature of in vitro systems and the physiological differences between animal models and humans can lead to results that do not fully translate.[5]

Visualizing the Workflow

A logical workflow is essential for systematically evaluating a new chemical entity.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Correlation & Decision Making A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle, Target ID) C->D E Pharmacokinetic (PK) Studies in Rodents D->E Proceed if potent & MoA understood F Toxicity Assessment E->F G Efficacy Studies in Disease Model (e.g., Xenograft) F->G H Determine Tumor Growth Inhibition (TGI) G->H I In Vitro-In Vivo Correlation (IVIVC) H->I Compare in vivo efficacy with in vitro potency J Lead Optimization or Preclinical Candidate Selection I->J

Sources

Comparative

Precision Purity Analysis: A Comparative Guide to HPLC-MS Validation of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

Introduction: The Purity Paradox Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 17293-63-9) is a critical secondary amine intermediate, often serving as a scaffold for antifolates and kinase inhibitors. In syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Paradox

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 17293-63-9) is a critical secondary amine intermediate, often serving as a scaffold for antifolates and kinase inhibitors. In synthetic workflows, it is typically generated via the N-alkylation of methyl 4-aminobenzoate with methyl bromoacetate.

The Challenge: Reliance on HPLC-UV (254 nm) alone is a liability. The starting material (primary amine), the target product (secondary amine), and the major side-product (tertiary amine/bis-alkylated) all share the identical 4-aminobenzoate chromophore. While their retention times differ, structurally similar impurities often co-elute or hide within the tail of the major peak, leading to false purity calculations.

This guide details a self-validating HPLC-MS methodology that provides the orthogonality required to certify purity with definitive mass-based specificity, surpassing the limitations of UV and NMR for trace impurity profiling.

The Analytical Landscape: Why MS?

To understand the necessity of MS, we must map the chemical space of the sample. The synthesis creates a specific "impurity fingerprint" that dictates the analytical requirements.

The Impurity Fingerprint
  • Starting Material (SM): Methyl 4-aminobenzoate (MW 151.16).

  • Target (P): Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (MW 223.23).

  • Bis-Alkylated Impurity (Bis): Methyl 4-(bis(2-methoxy-2-oxoethyl)amino)benzoate (MW ~310.3). Critical Issue: often co-elutes with P in fast gradients.

  • Hydrolysis Products: Free acids formed by ester cleavage (MW 209.2).

Visualizing the Pathway

The following diagram maps the synthesis flow to the required analytical checkpoints.

G SM Start Material (Methyl 4-aminobenzoate) MW: 151 Target Target Product (Secondary Amine) MW: 223 SM->Target + Reagent Reagent Reagent (Methyl Bromoacetate) Reagent->Target Bis Impurity: Bis-Alkylated (Tertiary Amine) MW: 310 Target->Bis + Excess Reagent (Over-reaction) Acid Impurity: Hydrolysis (Free Acid) MW: 209 Target->Acid + H2O (Degradation)

Figure 1: Synthetic pathway showing the origin of critical impurities (Red/Blue) relative to the target (Green).

Comparative Analysis: HPLC-MS vs. Alternatives

The following table contrasts the performance of HPLC-MS against standard alternatives for this specific molecule.

FeatureHPLC-UV (PDA)qNMR (1H)HPLC-MS (Single Quad)
Primary Detection Chromophore AbsorbanceProton EnvironmentMass-to-Charge Ratio (m/z)
Specificity Low: SM, Target, and Bis-impurity have overlapping UV max (~290 nm).High: Distinct N-H vs. N-CH2 signals.Excellent: Resolves 152, 224, and 311 m/z instantly.
Sensitivity (LOD) ~0.05% (depends on extinction coeff.)~1.0% (poor for trace analysis)< 0.01% (Trace level detection)
Quantification Excellent (if separated)Absolute (no reference needed)Good (requires standards)
Risk Co-elution masking impurities.Insensitive to minor contaminants.Matrix effects (suppression).

Verdict: While qNMR is superior for assay (absolute purity), HPLC-MS is non-negotiable for purity profiling (identifying <0.1% contaminants).

Experimental Protocol: The Self-Validating Workflow

This protocol uses a "Trap and Elute" logic where the gradient is designed to separate the highly polar hydrolysis products early, followed by the target, and finally the lipophilic bis-alkylated impurities.

Chromatographic Conditions (HPLC)
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm. Reasoning: Core-shell particles provide high resolution at lower backpressure, essential for separating the secondary vs. tertiary amine.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Note: Formic acid is critical to protonate the amine for ESI+ sensitivity.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.0 5 Load/Equilibrate
1.0 5 Elute polar acids
8.0 95 Elute Target & Bis-products
10.0 95 Wash column

| 10.1 | 5 | Re-equilibrate |

Mass Spectrometry Settings (MS)
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Scan Type: Full Scan (100–500 m/z) + SIM (Selected Ion Monitoring).

  • Target Ions (SIM):

    • 224.1 m/z [M+H]+ (Target)

    • 152.1 m/z [M+H]+ (SM Impurity)

    • 311.2 m/z [M+H]+ (Bis-Alkylated Impurity)

  • Fragmentor: 100 V (Optimized to prevent in-source fragmentation of the ester).

Sample Preparation
  • Stock: Dissolve 10 mg sample in 10 mL MeOH (1 mg/mL).

  • Working: Dilute 1:100 in Water:ACN (90:10).

    • Critical Step: The diluent must match initial mobile phase conditions to prevent "solvent effect" peak broadening.

Method Validation (ICH Q2 R2 Alignment)

To ensure the method is trustworthy, perform the following validation steps.

Specificity (Stress Testing)

Inject the sample alongside a "spiked" sample containing known amounts of Methyl 4-aminobenzoate.

  • Acceptance Criteria: Resolution (Rs) > 2.0 between Target (224 m/z) and SM (152 m/z). MS purity check must show no co-eluting masses under the main peak.

Linearity & Range

Prepare 5 concentration levels (e.g., 0.1 µg/mL to 100 µg/mL).

  • Metric:

    
    .[2][3][4][5]
    
  • Causality: Non-linearity at high concentrations indicates detector saturation or ESI droplet saturation.

Impurity Decision Tree

Use this logic flow to interpret unknown peaks in your chromatogram.

DecisionTree Start Unknown Peak Detected CheckMass Check m/z (ESI+) Start->CheckMass Mass224 m/z = 224 CheckMass->Mass224 Target Mass152 m/z = 152 CheckMass->Mass152 Start Material Mass311 m/z = 311 CheckMass->Mass311 Bis-Alkylated Mass209 m/z = 210 CheckMass->Mass209 Hydrolysis Action1 Pass Mass224->Action1 Action2 Recrystallize (Polarity diff) Mass152->Action2 Action3 Column Chromatography (Lipophilic diff) Mass311->Action3 Mass209->Action2

Figure 2: Diagnostic workflow for identifying and remediating specific impurities based on mass spectral data.

Expert Insights & Troubleshooting

The "Ghost" Peak Phenomenon: In ESI+, you may observe a peak at 192 m/z . This is often an in-source fragment where the methoxy group is lost from the target molecule (224 - 32).

  • Verification: If the retention time of 192 m/z aligns perfectly with 224 m/z, it is a fragment, not an impurity. Lower the fragmentor voltage to confirm.

Matrix Effects: Aniline derivatives can suppress ionization of co-eluting compounds. If quantifying impurities <0.1%, use the Standard Addition Method rather than external calibration to compensate for matrix suppression.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7]

  • Völgyi, G., et al. (2018). Column selection for the HPLC separation of basic compounds. Journal of Pharmaceutical and Biomedical Analysis.

  • Agilent Technologies. (2020). Analysis of Aromatic Amines by LC/MS/MS. Application Note 5994-2263EN.

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference Text).

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Safety & Regulatory Compliance

Safety

Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate proper disposal procedures

The following guide details the proper disposal procedures for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate , based on its chemical structure, functional group reactivity, and standard hazardous waste management protoc...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate , based on its chemical structure, functional group reactivity, and standard hazardous waste management protocols.

Executive Summary: Operational Disposal Plan

  • Waste Classification: Hazardous Organic Waste (Irritant/Potential Toxin).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Immediate Action: Segregate from strong oxidizers and aqueous acids/bases. Label as "Hazardous Waste - Organic Solid (or Liquid if dissolved)."

  • Critical Restriction: Do NOT dispose of down the drain or via municipal trash.

Chemical Profile & Hazard Identification

Before disposal, verify the chemical identity to ensure compatibility with waste streams.

Parameter Details
Chemical Name Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Synonyms Methyl 4-(methoxycarbonylmethylamino)benzoate;

-(4-Methoxycarbonylphenyl)glycine methyl ester
Molecular Formula

Molecular Weight 237.25 g/mol
Functional Groups Aromatic Amine, Methyl Ester (x2)
Physical State Solid (typically off-white to beige powder)
Primary Hazards Irritant (Skin/Eye/Respiratory); Aquatic Toxicity (Esters are often toxic to aquatic life); Combustible .[1][2]
Reactivity Hydrolysis Risk: Esters hydrolyze in strong acid/base. Incompatible: Strong oxidizers (nitric acid, peroxides).

Waste Segregation & Handling Protocol

A. Solid Waste (Pure Substance)

If the material is in its solid form (powder/crystals):

  • Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar or a chemically resistant glass jar with a Teflon-lined cap.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to prevent contamination of the outer drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate" (Write full name; do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[3]

B. Liquid Waste (Mother Liquors/Solutions)

If the material is dissolved in a solvent (e.g., during synthesis or purification):

  • Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Segregation:

    • Halogenated Stream: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Stream: If dissolved in Methanol, Acetone, Ethyl Acetate, etc.

  • pH Check: Ensure the solution is neutral (pH 6-8). Do not mix with acidic or basic waste streams, as this causes uncontrolled hydrolysis of the ester groups, generating heat and pressure.

C. Contaminated Debris
  • Items: Gloves, weigh boats, paper towels, and pipettes.

  • Protocol: Collect in a dedicated "Solid Hazardous Debris" bin (usually a yellow or red bag lined drum). Do not mix with regular trash.

Operational Workflow Diagrams

Figure 1: Waste Stream Decision Logic

This logic gate ensures the chemical is routed to the correct waste drum to prevent incompatibilities.

WasteSegregation Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Liquid StateCheck->LiquidPath SolidBin Solid Hazardous Waste Drum (Lab Pack) SolidPath->SolidBin Double Bag SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Organic Waste Carboy NonHalo->NonHaloBin

Caption: Decision tree for segregating Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate based on physical state and solvent matrix.

Figure 2: Cradle-to-Grave Disposal Lifecycle

The complete path from the laboratory bench to final destruction.

DisposalLifecycle Generator Lab Bench (Generation) Accumulation Satellite Accumulation Area (SAA) Generator->Accumulation Label & Seal EHS EHS / Waste Contractor Pickup Accumulation->EHS Request Pickup Facility TSDF (Treatment, Storage, Disposal Facility) EHS->Facility Transport (DOT) Incinerator High-Temp Incineration (Destruction) Facility->Incinerator Thermal Oxidation

Caption: The operational lifecycle of the chemical waste, ensuring compliance from generation to thermal destruction.

Scientific Rationale & Safety Mechanisms

Why Incineration?

The compound contains two ester linkages and an aromatic amine.

  • Esters: While esters can be hydrolyzed, the resulting methanol and carboxylic acids (benzoic acid derivative and glycine derivative) still require treatment. Hydrolysis in a lab waste container is dangerous due to exothermicity.

  • Amines: Aromatic amines can be toxic and environmentally persistent.

  • Mechanism: Incineration at >1000°C completely oxidizes the carbon skeleton to

    
    , 
    
    
    
    , and
    
    
    , effectively destroying the biological activity of the molecule.
Spill Management (Self-Validating Protocol)

If a spill occurs, follow this validated cleanup loop:

  • Isolate: Mark the area. Wear Nitrile gloves, lab coat, and safety glasses.

  • Contain: If solid, cover with wet paper towels to prevent dust.[4] If liquid, use vermiculite or sand.

  • Clean: Scoop material into a waste jar.

  • Decontaminate: Wash the surface with a dilute soap solution (surfactant) followed by water. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.

Regulatory Compliance (US Focus)

  • RCRA (Resource Conservation and Recovery Act): This specific chemical is not P-listed or U-listed. However, it is regulated as a Characteristic Waste if it exhibits ignitability (D001) or toxicity. It is best practice to manage it as Non-Regulated Hazardous Waste or State-Regulated Waste depending on local laws (e.g., California Title 22).

  • DOT (Department of Transportation): If shipping pure material, it likely falls under UN 3077, Environmentally hazardous substance, solid, n.o.s., depending on quantity and aquatic toxicity data.

References

  • National Institutes of Health (PubChem). Compound Summary: 4-Aminobenzoic acid methyl ester (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Educational Institutions. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate

This guide provides an operational safety and logistics protocol for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate .[1] Chemical Context & Hazard Identification Chemical Structure: N-(4-Methoxycarbonylphenyl)glycine met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an operational safety and logistics protocol for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate .[1]

Chemical Context & Hazard Identification

  • Chemical Structure: N-(4-Methoxycarbonylphenyl)glycine methyl ester.[1]

  • Role: Key synthetic intermediate for antifolate pharmaceuticals (e.g., Pemetrexed).

  • Primary Hazards (SAR Analysis): Based on the aniline and benzoate ester moieties, this compound is classified as a Skin/Eye Irritant (Category 2/2A) and a Specific Target Organ Toxicant (Respiratory Irritation) . Due to its role as a precursor to antimetabolites, it should be handled with Occupational Exposure Band (OEB) 3 precautions (Potent Compound) until definitive toxicology rules out reproductive toxicity.

Part 1: Risk Assessment & PPE Matrix[1]

The Core Directive: Protect the scientist from sensitization and the sample from cross-contamination.

Hazard Profile
Hazard ClassRisk DescriptionCritical Control Point
Inhalation Fine powder; high risk of dust generation during weighing.[1]Engineering Control: Fume Hood / Powder Weighing Station.
Dermal Lipophilic ester facilitates skin absorption; potential sensitizer.PPE: Double Nitrile Gloves (0.11 mm min).
Ocular Mechanical and chemical irritant to corneal tissue.PPE: ANSI Z87.1 Safety Glasses (Goggles for >10g).
PPE Selection Matrix

Rationale: Permeation kinetics of benzoate esters require frequent glove changes. Latex is insufficient due to poor organic solvent resistance.[1]

PPE ComponentStandard Operation (< 10 g)Scale-Up / Spill Cleanup (> 10 g)Technical Specification (Reference)
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil)Double Gloving + Sleeve: Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (8 mil)ASTM F739 / EN 374-3Change outer gloves every 60 mins.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)N95 or P100 Respirator (if outside hood)NIOSH 42 CFR Part 84
Body Defense Standard Cotton Lab CoatTyvek® Lab Coat or Sleeve CoversISO 13982-1 (Type 5 Dust)
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesANSI Z87.1+ / EN 166

Part 2: Operational Workflow (Step-by-Step)

Phase 1: Preparation & Gowning

Objective: Create a barrier before the chemical container is opened.

  • Donning Sequence: Wash hands

    
     Inner Gloves 
    
    
    
    Lab Coat
    
    
    Safety Glasses
    
    
    Outer Gloves.
  • Glove Check: Inspect outer gloves for pinholes by inflating them slightly with air (pneumatic test) before use.

  • Static Control: This powder is prone to static charge. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent "flying powder."

Phase 2: Weighing & Solubilization

Objective: Containment of dust at the source.

  • Engineering Control: Work only inside a certified chemical fume hood.

  • Weighing:

    • Place a tared vial inside the balance.

    • Use a disposable antistatic spatula.

    • Critical: Do not return excess powder to the stock container (prevents cross-contamination).

  • Solubilization: Add solvent (e.g., DCM, Methanol) immediately after weighing to lock the powder into a liquid phase, reducing inhalation risk.

Phase 3: Decontamination & Doffing

Objective: Prevent migration of chemical residues to common areas.

  • Wipe Down: Clean the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.

  • Doffing Sequence:

    • Remove Outer Gloves (turn inside out).

    • Remove Eye Protection (wipe with alcohol if splashed).

    • Remove Lab Coat.

    • Remove Inner Gloves.

    • Wash Hands with soap and water for 20 seconds.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Solid vs. Solution" risk transition.

SafetyWorkflow Start Start: Handling Protocol StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Liquid Solution (Dissolved) StateCheck->Liquid Reaction/Workup RiskDust Risk: Inhalation (Dust) Solid->RiskDust RiskSplash Risk: Dermal Absorption Liquid->RiskSplash ControlSolid Control: Fume Hood + Static Ionizer RiskDust->ControlSolid ControlLiquid Control: Double Nitrile Gloves (Splash Guard) RiskSplash->ControlLiquid Waste Disposal: High-Temp Incineration ControlSolid->Waste Contaminated Wipes ControlLiquid->Waste Aqueous/Organic Waste

Caption: Operational decision tree distinguishing respiratory risks (solids) from permeation risks (liquids).[1][2]

Part 4: Disposal & Emergency Response[1]

Waste Management Strategy

Do not dispose of this intermediate down the drain. As a drug precursor, it must be treated as Hazardous Chemical Waste .

  • Solid Waste: Contaminated gloves, spatulas, and weighing boats must be bagged in clear polyethylene bags, labeled "Toxic Solid Organic Waste," and sealed.

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste streams depending on the solvent used.

  • Destruction Method: The preferred method for amino-benzoate derivatives is High-Temperature Incineration to ensure complete breakdown of the aromatic ring system.[1]

Spill Response (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Containment: Cover the spill with a damp paper towel (water or methanol) to prevent dust dispersal.

  • Cleanup: Scoop up the damp material/towel into a waste container. Do not dry sweep.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. [Link]1]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Methyl 4-aminobenzoate (Structural Surrogate Data).[1][Link]1]

  • Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards: Personal Protective Equipment.[Link]1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
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